molecular formula C9H8O4 B3321583 Methyl 2-formyl-6-hydroxybenzoate CAS No. 136192-84-2

Methyl 2-formyl-6-hydroxybenzoate

Cat. No.: B3321583
CAS No.: 136192-84-2
M. Wt: 180.16 g/mol
InChI Key: WDYYLHVXCSRDRG-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-hydroxybenzoate is a multifunctional aromatic ester recognized in organic chemistry as a valuable scaffold for constructing complex bioactive molecules. Its molecular structure, incorporating both formyl and hydroxy functional groups on the benzoate ring, makes it a versatile precursor in medicinal chemistry and drug discovery research. Similar compounds, such as Methyl-2-formyl benzoate, are known to be bioactive precursors with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . In research settings, this compound serves as a key synthetic intermediate. The presence of distinct reactive sites allows for sequential and selective chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. Its primary research value lies in its role as a raw material for the preparation of potential pharmaceutical candidates, facilitating the exploration of new therapeutic agents. Researchers utilize this compound to develop molecules that can interact with specific biological targets, though its precise mechanism of action is dependent on the final synthesized product. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYYLHVXCSRDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and Reactivity of Methyl 6-Formylsalicylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-formylsalicylate (systematically Methyl 2-formyl-6-hydroxybenzoate ), a highly functionalized aromatic scaffold critical in the synthesis of bioactive natural products (e.g., salicortin, idesolide) and complex heterocyclic ligands.[1]

Technical Guide for Drug Development & Synthetic Applications

Executive Summary: The "Privileged" Scaffold

Methyl 6-formylsalicylate represents a unique class of "push-pull" aromatic systems.[1] Unlike its more common isomer (methyl 3-formylsalicylate), the 6-formyl variant possesses a 1,2,6-trisubstitution pattern .[1] This specific geometry creates a crowded steric environment where the electrophilic formyl group and the nucleophilic phenolic hydroxyl are spatially separated by the ester moiety, or interact through complex hydrogen bonding networks depending on the specific derivative.

Key Technical Value:

  • Amphiphilic Reactivity: Contains both hard electrophiles (aldehyde, ester) and a hard nucleophile (phenol), allowing for diverse chemoselective transformations.

  • Metallomimetic Potential: The O,O-chelating motif (salicylate core) serves as a robust ligand for transition metals (Ti, Zn, Cu) in asymmetric catalysis.[1]

  • Natural Product Precursor: It is the aromatic core of the Salicaceae family metabolites, acting as a precursor to bioactive cyclohexenones via oxidativedearomatization.

Structural Dynamics & Spectroscopic Signatures[1][2]

Intramolecular Hydrogen Bonding

The reactivity of methyl 6-formylsalicylate is governed by a competitive intramolecular hydrogen bonding (IMHB) landscape.

  • Primary IMHB (Phenol-Ester): The dominant interaction is typically between the phenolic proton (C2-OH) and the carbonyl oxygen of the ester (C1-COOMe).[1] This forms a stable 6-membered pseudo-ring, locking the ester in a planar conformation coplanar with the benzene ring.

  • Secondary Effects (Formyl Group): The C6-formyl group, while ortho to the ester, is often twisted out of plane due to steric repulsion with the ester’s methoxy group. However, in derivatives where the phenol is at C2 and formyl at C3 (the 3-formyl isomer), a " bifurcated" H-bond can occur.[1] In the 6-formyl isomer, the aldehyde is electronically activated by the electron-withdrawing ester (via resonance) but sterically hindered.[1]

Table 1: Diagnostic Spectroscopic Data (Representative)

FeatureSpectroscopic SignalStructural Insight
IR

~3100–3200 cm⁻¹ (broad, weak)Indicates strong IMHB (chelated OH).[1]
IR

(Ester)
~1670–1685 cm⁻¹Red-shifted due to conjugation and H-bonding.[1]
IR

(Aldehyde)
~1695–1710 cm⁻¹Distinct from ester; sensitive to conjugation.
¹H NMR (

-CHO)
10.2 – 10.5 ppm (s)Deshielded; diagnostic of aromatic aldehyde.[1]
¹H NMR (

-OH)
11.0 – 11.5 ppm (s, D₂O exch)Highly deshielded, confirming strong H-bond.[1]

Synthetic Access: The Regioselectivity Challenge

Direct formylation of methyl salicylate (e.g., Duff or Reimer-Tiemann reaction) predominantly yields the 3-formyl or 5-formyl isomers due to the ortho/para directing power of the phenol.[1] Accessing the 6-formyl position (meta to phenol, ortho to ester) requires "trick" chemistry or de novo ring construction.

The "Phthalide" Route (Authoritative Method)

The most reliable route to the 6-formyl core is not via direct formylation, but through the ring-opening of 3-hydroxyphthalides or functionalization of 3-hydroxyphthalic anhydride .[1]

  • Precursor: 3-Hydroxyphthalic anhydride.[1]

  • Methanolysis: Regioselective opening of the anhydride with methanol.

  • Reduction: Chemoselective reduction of the acid/ester functionality.

Directed Metalation (DoM) Strategy

For derivatives requiring high isomeric purity:

  • Protection: Phenol is protected as a carbamate or MOM ether.

  • Lithiation: Directed ortho metalation (DoM) using the amide/carbamate directing group.

  • Quench: Reaction with DMF introduces the formyl group at the 6-position (adjacent to the directing group).

Graphviz Workflow: Synthesis & Reactivity

The following diagram illustrates the divergence between the common 3-formyl synthesis and the targeted 6-formyl route, along with downstream applications.

G Salicylate Methyl Salicylate (Core) DirectForm Direct Formylation (Duff/R-T) Salicylate->DirectForm Electrophilic Subst. Isomer3 Methyl 3-Formylsalicylate (Major Product) DirectForm->Isomer3 Ortho-to-OH Phthalic 3-Hydroxyphthalic Anhydride Phthalide 3-Methoxyphthalide Intermediate Phthalic->Phthalide Methanolysis/Red. Target6 Methyl 6-Formylsalicylate (Target) Phthalide->Target6 Ring Opening/Ox. Schiff Schiff Base Ligands (Catalysis) Target6->Schiff + Primary Amines Coumarin Isocoumarins/ Chromones Target6->Coumarin + Phosphine Oxides (Cyclization) Drugs Salicortin Mimics (Bioactive) Target6->Drugs Oxidative Dearomatization

Caption: Divergent synthetic pathways for accessing the 3-formyl vs. the elusive 6-formyl salicylate scaffold.[1]

Reactivity Profile & Applications

Schiff Base Formation (Ligand Synthesis)

The formyl group at C6 is highly reactive toward primary amines. Unlike simple benzaldehydes, the presence of the C1-ester allows for secondary interactions.

  • Mechanism: Condensation with anilines or amino acids yields Schiff bases.

  • Application: These tridentate or bidentate ligands are used in enantioselective catalysis (e.g., Ti-catalyzed oxidations).[1] The "salen-type" environment can be tuned by modifying the ester group.

Cyclization to Isocoumarins

A defining reaction of the 2-formylbenzoate motif (which the 6-formylsalicylate possesses) is the facile cyclization to isocoumarins.[1]

  • Reaction: Reaction with nucleophiles (e.g., enolates, phosphine oxides) often triggers an intramolecular attack on the ester carbonyl.

  • Pathway: Aldol condensation

    
     Lactonization.
    
  • Significance: This provides a 2-step entry into the isocoumarin class of natural products, which are difficult to synthesize via other methods.

Oxidative Dearomatization

In drug discovery, the methyl 6-formylsalicylate core is a precursor to epoxyquinols and cyclohexenones .

  • Protocol: Hypervalent iodine oxidation (e.g., PIDA/PIFA) in methanol.

  • Outcome: The aromatic ring is disrupted, yielding highly functionalized, 3D chiral scaffolds that mimic natural products like Salicortin.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Objective: Synthesis of Methyl 6-((phenylimino)methyl)salicylate (Representative Schiff Base). Note: This protocol assumes access to the 6-formyl core. If unavailable, the 3-formyl isomer follows identical stoichiometry.[1]

Materials:

  • Methyl 6-formylsalicylate (1.0 eq)[1]

  • Aniline (1.05 eq)[1]

  • Ethanol (anhydrous, 0.5 M concentration)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Glacial Acetic Acid (catalytic, 1-2 drops)[1]

Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 6-formylsalicylate dissolved in anhydrous ethanol.

  • Addition: Add Aniline dropwise at room temperature (RT) under an inert atmosphere (

    
    ).
    
  • Catalysis: Add catalytic glacial acetic acid.

  • Reaction: Heat to reflux for 4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Add MgSO₄ to absorb water (driving equilibrium). Filter and concentrate in vacuo.

  • Purification: Recrystallize from hot EtOH/Hexane to yield yellow needles.

Validation (Self-Check):

  • Appearance: Product should be a yellow crystalline solid (typical for conjugated imines).

  • NMR Check: Disappearance of aldehyde proton (10.5 ppm) and appearance of imine proton (~8.5 ppm).

References

  • BenchChem. (2025). Protocols for the Synthesis of 3-Formylsalicylic Acid Derivatives. Retrieved from [1]

  • PubChem. (2025). Methyl 2-formyl-6-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [1]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation (Context on Ti-mediated formylation). Retrieved from

  • MDPI. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids. (Structural insights on ortho-substituted benzoates). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Methyl 2-formylbenzoate Derivatives Product Specification. Retrieved from [1]

Sources

Technical Whitepaper: Methyl 2-Formyl-3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Hemoglobin Modulator Synthesis

Executive Summary

Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1) is a high-value pharmacophore and a structural isomer of the theoretically named "2-carbomethoxy-3-hydroxybenzaldehyde." It serves as the primary aromatic scaffold in the synthesis of Voxelotor (Oxbryta) , a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease (SCD). This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.[1]

Nomenclature & Structural Integrity (Critical Alert)

Warning: There is a significant risk of structural ambiguity in the nomenclature of this compound. Researchers must distinguish between the two primary isomers to avoid synthetic dead-ends.

FeatureTarget Compound (Drug Intermediate) Isomer (Rare/Catalog Item)
IUPAC Name Methyl 2-formyl-3-hydroxybenzoate Methyl 2-formyl-6-hydroxybenzoate
Common Misnomer 2-Carbomethoxy-3-hydroxybenzaldehyde (Loose usage)2-Carbomethoxy-3-hydroxybenzaldehyde (Literal)
CAS Number 131524-43-1 136192-84-2
Connectivity COOMe(1) – CHO(2) – OH(3) OH(6) – COOMe(1) – CHO(2)
Key Feature Aldehyde is between Ester and Phenol.[2][3][4][5]Ester is between Aldehyde and Phenol.
Application Voxelotor Synthesis (SCD) Mite Pheromone Analogs

Note: This guide focuses on CAS 131524-43-1 , as it is the industrially relevant intermediate for pharmaceutical applications.

Physicochemical Profile
PropertyDataSource
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance Yellow to off-white crystalline solid[2]
Melting Point 113–115 °C (Typical for pure polymorphs)[3]
Solubility Soluble in DMSO, DMF, CH₃CN, EtOAc; Insoluble in water.[2][2]
pKa (Predicted) ~6.5 (Phenolic OH modulated by ortho-formyl)[4]
SMILES COC(=O)C1=C(C=O)C(O)=CC=C1[1]
Synthetic Methodology

The most robust route to Methyl 2-formyl-3-hydroxybenzoate is the Duff Formylation , which selectively introduces the aldehyde group ortho to the phenolic hydroxyl.

Protocol: Ortho-Formylation of Methyl 3-Hydroxybenzoate

Reaction Type: Electrophilic Aromatic Substitution (Duff Reaction) Precursor: Methyl 3-hydroxybenzoate Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or Polyphosphoric acid.

Step-by-Step Procedure:

  • Preparation: In a dry 500 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in Trifluoroacetic acid (TFA) (150 mL).

  • Addition: Add Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol) in portions over 20 minutes at room temperature. Caution: Exothermic.

  • Cyclization: Heat the mixture to 80–90 °C and stir for 12 hours. The solution will turn deep orange/red.[6]

  • Hydrolysis: Cool the reaction mixture to 0 °C. Quench by slowly adding 4N HCl (100 mL) and stir for 4 hours to hydrolyze the iminium intermediate.

  • Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc 4:1) to yield the product as a yellow solid.

Yield Expectation: 45–60% Key Impurity: Methyl 4-formyl-3-hydroxybenzoate (para-isomer).

Mechanistic Logic (Graphviz Visualization)

The following diagram illustrates the synthetic logic from the precursor to the Voxelotor scaffold, highlighting the critical regioselectivity.

G cluster_warning Regioselectivity Check Precursor Methyl 3-Hydroxybenzoate (Starting Material) HMTA HMTA / TFA (Electrophilic Attack) Precursor->HMTA Ortho-position Activation Intermediate Iminium Ion Species (Duff Intermediate) Hydrolysis H3O+ (Hydrolysis) Intermediate->Hydrolysis Product Methyl 2-Formyl-3-Hydroxybenzoate (CAS 131524-43-1) Coupling Ar-CH2-Cl / K2CO3 (Ether Synthesis) Product->Coupling Phenolic OH Nucleophile Voxelotor Voxelotor (Oxbryta) (Hemoglobin Modulator) HMTA->Intermediate Isomer Methyl 4-Formyl-3-Hydroxybenzoate (Para-Isomer Impurity) HMTA->Isomer Minor Path Hydrolysis->Product Aldehyde Formation Coupling->Voxelotor

Caption: Synthetic pathway transforming Methyl 3-hydroxybenzoate into the Voxelotor scaffold via Duff formylation, highlighting the critical ortho-selectivity.

Pharmaceutical Applications: The Voxelotor Case

Methyl 2-formyl-3-hydroxybenzoate is the "Left-Hand Side" (LHS) building block of Voxelotor , a drug approved for treating Sickle Cell Disease.

  • Mechanism of Action: The aldehyde group of the Voxelotor molecule forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin alpha-chain. This stabilizes the oxygenated hemoglobin state (R-state), preventing polymerization of HbS.

  • Synthetic Role: The phenolic hydroxyl group at C3 is alkylated with a chloromethyl-pyridine derivative (the "Right-Hand Side") to link the two pharmacophores. The C2-aldehyde remains free to interact with hemoglobin.

  • Reaction:

    • Reagents: Methyl 2-formyl-3-hydroxybenzoate + 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine.

    • Conditions: K₂CO₃, DMF, 60 °C.

    • Outcome: Formation of the ether linkage with high yield (>85%).

Analytical Characterization

To validate the identity of synthesized batches, compare against these spectral benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.23 (s, 1H, -CH O) – Distinctive downfield aldehyde peak.

    • δ 11.20 (s, 1H, -OH ) – Phenolic proton, often broad/deshielded due to H-bonding with aldehyde.

    • δ 3.95 (s, 3H, -COOCH ₃) – Methyl ester singlet.[3]

    • δ 7.00–7.60 (m, 3H, Ar-H) – Aromatic region.

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 181.05

    • Found [M+H]⁺: 181.1

Safety & Handling (SDS Summary)
  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

References
  • ChemicalBook. (2025). Methyl 2-formyl-3-hydroxybenzoate Properties and CAS 131524-43-1. Link

  • BLD Pharm. (2025). Product Data Sheet: Methyl 2-formyl-3-hydroxybenzoate. Link

  • Global Blood Therapeutics, Inc. (2014).[7] Patent WO2014150276A1: Compounds and uses thereof for the modulation of hemoglobin. (Describes synthesis of Voxelotor intermediate). Link

  • Royal Society of Chemistry. (2020). Supplementary Information: Dynamic Covalent Reactions of Salicylaldehyde Derivatives. Link

Sources

Methyl 2-formyl-6-hydroxybenzoate vs methyl 2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-formyl-6-hydroxybenzoate and Methyl 2-formylbenzoate: Structure, Synthesis, and Reactivity

Introduction

In the landscape of organic synthesis and medicinal chemistry, aromatic aldehydes and esters serve as fundamental building blocks for constructing complex molecular architectures. Among these, methyl 2-formylbenzoate and its hydroxylated analogue, methyl 2-formyl-6-hydroxybenzoate, are of particular interest. While structurally similar, the presence of an ortho-hydroxyl group in the latter introduces profound differences in their physicochemical properties, reactivity, and synthetic accessibility. This guide offers a detailed comparative analysis of these two compounds, providing researchers, scientists, and drug development professionals with expert insights into their synthesis, characterization, and strategic application. Methyl 2-formylbenzoate is a well-established bioactive precursor used in the synthesis of compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, and anticancer properties.[1][2] Its dual functionality, featuring an aldehyde and a methyl ester in an ortho orientation, allows for a diverse array of chemical transformations.[3] This guide will explore how the addition of a hydroxyl group modifies this chemical profile, creating a distinct set of opportunities and challenges in synthetic chemistry.

Part 1: Molecular Structure and Physicochemical Properties

The core structural difference between the two molecules is the phenolic hydroxyl group at the C6 position of methyl 2-formyl-6-hydroxybenzoate. This single functional group dramatically alters the molecule's electronic and steric environment.

Methyl 2-formylbenzoate: Also known as 2-carbomethoxybenzaldehyde, this compound features a benzene ring substituted with a formyl group and a methyl ester group at adjacent positions.[4] It is typically a colorless to pale yellow liquid.[4]

Methyl 2-formyl-6-hydroxybenzoate: This molecule, a derivative of salicylic acid, incorporates a hydroxyl group ortho to the ester and meta to the formyl group. This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the ester's carbonyl oxygen, which can influence its conformation and reactivity.

The following table summarizes the key physicochemical properties of both compounds.

PropertyMethyl 2-formylbenzoateMethyl 2-formyl-6-hydroxybenzoate
CAS Number 4122-56-933528-09-5 (for a related isomer)[5]
Molecular Formula C₉H₈O₃C₉H₈O₄
Molecular Weight 164.16 g/mol 180.16 g/mol
Appearance Colorless to pale yellow liquid[4]Typically a solid
Key Functional Groups Aldehyde, EsterAldehyde, Ester, Phenolic Hydroxyl
Solubility Soluble in organic solvents (ethanol, ether); limited in water[4]Soluble in polar organic solvents; potential for increased water solubility

Part 2: Synthesis Methodologies: A Comparative Overview

The synthetic routes to these two compounds are fundamentally different, dictated by the desired substitution pattern on the aromatic ring.

Figure 1: Comparative synthetic workflows for the target compounds.

Synthesis of Methyl 2-formylbenzoate

The most common laboratory and industrial syntheses for methyl 2-formylbenzoate typically involve a two-step process starting from a substituted toluene derivative.

  • Bromination and Oxidation: One efficient reported method involves the bromination of methyl 2-methylbenzoate followed by treatment with silver nitrate to yield the aldehyde.[1]

  • Direct Oxidation: Alternatively, the methyl group of methyl 2-methylbenzoate can be oxidized to an aldehyde. This transformation requires careful selection of oxidizing agents to avoid over-oxidation to the carboxylic acid.[6]

Synthesis of Methyl 2-formyl-6-hydroxybenzoate

The synthesis of this molecule leverages the activating and ortho-directing effects of the hydroxyl group on the aromatic ring. The typical starting material is methyl 2-hydroxybenzoate (methyl salicylate).

  • Reimer-Tiemann Reaction: This classic method is used for the ortho-formylation of phenols.[7] The reaction involves treating methyl salicylate with chloroform (CHCl₃) in the presence of a strong base like sodium hydroxide.[8] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[7][9] The phenoxide ion attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the formyl group upon workup.[7]

  • Duff Reaction or Related Formylations: Other methods for the ortho-formylation of phenols involve reagents like hexamethylenetetramine (Duff reaction) or paraformaldehyde with a magnesium chloride-triethylamine base system.[10][11] These reactions often show high regioselectivity for the position ortho to the hydroxyl group due to chelation effects with the metal ion.[10]

Part 3: Chemical Reactivity and Mechanistic Insights

The hydroxyl group is the primary determinant of the differential reactivity between the two compounds. It influences the electrophilicity of the aromatic ring and the reactivity of the adjacent functional groups.

Electrophilic Aromatic Substitution
  • Methyl 2-formyl-6-hydroxybenzoate: The hydroxyl group is a strong activating group, making the aromatic ring electron-rich and highly susceptible to further electrophilic substitution. The formyl and ester groups are deactivating, but the hydroxyl group's influence is dominant.

  • Methyl 2-formylbenzoate: The formyl and ester groups are both electron-withdrawing and deactivating, making the ring less reactive towards electrophiles compared to benzene.

Reactivity of the Formyl Group

The aldehyde group in both molecules can undergo typical reactions such as oxidation, reduction, and nucleophilic addition (e.g., Wittig or Grignard reactions).[3] However, in methyl 2-formyl-6-hydroxybenzoate, the proximity of the hydroxyl group can lead to intramolecular catalysis or side reactions under certain conditions.

Mechanism: Reimer-Tiemann ortho-Formylation of Methyl Salicylate

The regioselectivity of the Reimer-Tiemann reaction on methyl salicylate is a key aspect of its synthesis. The reaction proceeds via an electrophilic attack on the electron-rich phenoxide ring.

Sources

The Versatile Synthon: A Guide to the Applications of ortho-Formyl Hydroxybenzoates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Formyl hydroxybenzoates, a class of aromatic aldehydes typified by salicylaldehyde and its derivatives, represent a cornerstone in synthetic organic chemistry. The unique juxtaposition of a hydroxyl and a formyl group on the aromatic ring imparts a distinct reactivity profile, governed by intramolecular hydrogen bonding and the ability to serve as precursors to highly reactive intermediates. This guide provides a comprehensive exploration of their applications, moving beyond simple reaction lists to delve into the mechanistic underpinnings and strategic considerations that drive their use in the synthesis of complex molecular architectures. We will examine their pivotal role in the construction of privileged heterocyclic scaffolds such as coumarins and chromenes, their utility in powerful multicomponent and cascade reactions, and their function as precursors in cycloaddition chemistry. This document is intended as a technical resource for researchers and professionals in organic synthesis and drug development, offering field-proven insights and detailed experimental frameworks.

Foundational Principles: The Unique Chemistry of ortho-Formyl Hydroxybenzoates

The defining characteristic of an ortho-formyl hydroxybenzoate, commonly known as a salicylaldehyde derivative, is the hydroxyl group positioned ortho to the aldehyde. This arrangement is not merely a matter of substitution; it fundamentally influences the molecule's reactivity.

1.1. Intramolecular Hydrogen Bonding

The proximity of the phenolic proton and the carbonyl oxygen allows for the formation of a strong internal hydrogen bond. This interaction has several consequences:

  • Stability: It stabilizes the molecule, influencing its physical properties like boiling point and solubility.[1]

  • Modulated Reactivity: The hydrogen bond decreases the electrophilicity of the aldehyde carbonyl and the acidity of the hydroxyl proton. This subtle modulation is key to controlling its reactivity in various transformations.

  • Conformational Lock: It holds the aldehyde in a planar conformation relative to the hydroxyl group, which can be crucial for stereoselective reactions.

1.2. Synthesis of the Core Scaffold

The preparation of salicylaldehydes is well-established, with several named reactions providing reliable access. The choice of method often depends on the desired substitution pattern and the sensitivity of other functional groups on the phenol precursor.

  • Reimer-Tiemann Reaction: Ortho-formylation of a phenol using chloroform in a basic solution.[2][3]

  • Duff Reaction: Formylation using hexamethylenetetramine (hexamine), often favored for its simplicity.[1][2]

  • Magnesium Chloride-Mediated Ortho-Formylation: A high-yielding method using paraformaldehyde and triethylamine in the presence of MgCl₂, noted for its excellent ortho-selectivity.[4]

The following diagram illustrates the general synthetic utility of this scaffold.

G cluster_start Starting Materials cluster_reagents Formylation Methods cluster_core Core Scaffold cluster_applications Key Synthetic Applications Phenol Substituted Phenols Reimer_Tiemann Reimer-Tiemann (CHCl3, NaOH) Duff Duff (Hexamine) MgCl2_Method MgCl2/Paraformaldehyde Salicylaldehyde ortho-Formyl Hydroxybenzoate Reimer_Tiemann->Salicylaldehyde ortho-Formylation Duff->Salicylaldehyde ortho-Formylation MgCl2_Method->Salicylaldehyde ortho-Formylation Heterocycles Heterocycle Synthesis (Coumarins, Chromenes) Salicylaldehyde->Heterocycles MCR Multicomponent Reactions Salicylaldehyde->MCR Cascade Cascade Reactions Salicylaldehyde->Cascade Cycloaddition Cycloaddition Precursors Salicylaldehyde->Cycloaddition Ligands Chelating Ligands Salicylaldehyde->Ligands

Caption: Versatility of ortho-Formyl Hydroxybenzoates in Synthesis.

The Synthesis of Privileged Heterocycles

Perhaps the most widespread application of ortho-formyl hydroxybenzoates is in the synthesis of oxygen-containing heterocycles, many of which form the core of biologically active molecules and pharmaceuticals.[5][6]

2.1. Coumarin Synthesis

Coumarins are a vital class of compounds with applications ranging from anticoagulants to fragrances.[3][7][8] Salicylaldehydes are indispensable starting materials for their construction.

  • Perkin Reaction: This classic method involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base (e.g., sodium acetate) to yield coumarin.[1]

  • Knoevenagel Condensation: A more versatile approach involves the condensation of salicylaldehydes with active methylene compounds, such as malonic acid derivatives or β-keto esters, catalyzed by a weak base like piperidine or ethylenediammonium diacetate (EDDA).[8][9][10] This reaction is foundational for producing a wide array of substituted coumarins. For instance, the reaction with diethyl malonate leads to coumarin-3-carboxylates.[8]

2.2. Chromene and Benzochromene Synthesis

Chromenes are another class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties.[5][6]

  • Reaction with Enolates (Knoevenagel-Michael Cascade): The reaction between salicylaldehydes and enolates, often generated from acetophenones or α,β-unsaturated aldehydes, is a powerful route to chromanes and chromenes.[11] The sequence typically begins with a Knoevenagel condensation to form a chalcone intermediate, which can then undergo an intramolecular Michael addition (cyclization) to form the chromene ring.

  • Reaction with Allenylphosphonates: A base-catalyzed reaction of salicylaldehydes with allenylphosphonates provides a facile route to phosphono-chromenes.[12] DBU in DMSO has been identified as an optimal catalyst/solvent system for this transformation.[12]

  • Multicomponent Synthesis: Chromene derivatives can be efficiently assembled via three-component reactions. For example, the microwave-assisted reaction of naphthalene-2,7-diol, malononitrile, and various aromatic aldehydes (a salicylaldehyde derivative) yields benzo[f]chromene derivatives.[5]

The following diagram illustrates a typical Knoevenagel-Michael cascade for chromene synthesis.

G cluster_reactants Reactants cluster_process Reaction Cascade Sal Salicylaldehyde Step1 Knoevenagel Condensation Sal->Step1 Enolate Enolate Precursor (e.g., Active Methylene Cmpd) Enolate->Step1 Base Base Catalyst (e.g., Piperidine) Base->Step1 Intermediate Chalcone-type Intermediate Step1->Intermediate Dehydration Step2 Intramolecular Michael Addition (Cyclization) Intermediate->Step2 Product Chromene Derivative Step2->Product

Caption: Knoevenagel-Michael Cascade for Chromene Synthesis.

Power in a Single Pot: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[13][14] ortho-Formyl benzoic acid and its esters are particularly effective substrates in MCRs for synthesizing nitrogen-containing heterocycles.

3.1. Synthesis of Isoindolinones

Isoindolinones are common structural motifs in pharmaceuticals. ortho-Formyl benzoates serve as a key building block in their MCR-based synthesis.

  • Copper-Catalyzed A³ Coupling-Cyclization: A three-component reaction of an o-formyl benzoate, a primary amine, and a terminal alkyne, catalyzed by copper, yields propargylisoindolinones.[15] The mechanism likely proceeds through the formation of an imine from the aldehyde and amine, followed by the addition of a copper acetylide and subsequent intramolecular cyclization.[15][16]

  • Ugi-Type Reactions: o-Formylbenzoic acid can participate in Ugi-type MCRs with amines and isocyanides to produce highly functionalized lactams.[15]

Table 1: Representative Multicomponent Reactions

Product ScaffoldReactant 1Reactant 2Reactant 3Catalyst/ConditionsReference
Propargylisoindolinoneo-Formyl BenzoatePrimary AmineTerminal AlkyneCopper Catalyst[15][16]
Coumarin-3-carboxamideSalicylaldehydeAmineDiethyl MalonatePiperidine-Iodine[14]
Tetrahydrodiisoindolo-quinoxalinecarboxamideo-Formylbenzoic AcidDiamineIsocyanideMethanol, RT[15]

Strategic Complexity: Cascade and Cycloaddition Reactions

The unique electronics of ortho-formyl hydroxybenzoates make them ideal precursors for initiating cascade reactions and for generating transient species used in cycloadditions.

4.1. Cascade Annulation Reactions

A cascade reaction involves two or more sequential transformations where the product of the first step becomes the substrate for the next, all within a single pot. These reactions are synthetically elegant and powerful. The ortho-hydroxyl group is often crucial for initiating such cascades.[17] For example, a DBU-promoted cascade double-annulation has been developed to construct hydroxybenzo[c]chromen-6-ones.[17][18] This process is initiated by the in situ generation of an ortho-alkynyl quinone methide from a propargylamine precursor, a transformation that relies on the presence of the phenolic hydroxyl group.[17]

4.2. Formal [4+2] Cycloaddition Reactions

While salicylaldehydes themselves are not dienes, they are excellent precursors to ortho-quinone methides (o-QMs), which are highly reactive heterodienes. These o-QMs can be generated in situ under thermal or acidic conditions and readily participate in formal [4+2] cycloaddition (Diels-Alder type) reactions with various dienophiles like styrenes or stilbenes.[19] This strategy provides a powerful and convergent route to various chromane skeletons.[19] A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity.[20][21]

The logical flow of generating a reactive intermediate for a cascade or cycloaddition is depicted below.

G Start ortho-Hydroxyaryl Precursor Condition Reaction Conditions (e.g., Heat, Acid, Base) Start->Condition Intermediate Reactive Intermediate (e.g., ortho-Quinone Methide) Condition->Intermediate in situ generation Product Final Product (e.g., Cycloadduct, Annulated System) Intermediate->Product Reactant Trapping Agent (e.g., Dienophile, Nucleophile) Reactant->Product

Caption: In Situ Generation of Reactive Intermediates.

Detailed Experimental Protocols

To translate theory into practice, this section provides actionable, step-by-step methodologies for key transformations.

5.1. Protocol: Synthesis of a Formyl Coumarin Derivative via Duff Formylation

This protocol describes the formylation of a pre-existing hydroxycoumarin using a microwave-assisted Duff reaction, demonstrating a modification of the core salicylaldehyde chemistry on a more complex scaffold.[7]

  • Objective: To synthesize a formyl coumarin derivative.

  • Materials: Hydroxycoumarin (1 mmol), hexamethylenetetramine (HMTA, 3 mmol), trifluoroacetic acid (TFAA, 10 mL), ethyl acetate, 1:1 H₂SO₄/water solution.

  • Procedure:

    • Dissolve the hydroxycoumarin (1 mmol) and HMTA (3 mmol) in 10 mL of TFAA in a suitable microwave reactor vessel with a stirrer bar.

    • Irradiate the mixture in a microwave reactor at 800 W for 3 minutes, ensuring proper stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, treat the reaction mixture with a hot 1:1 solution of concentrated H₂SO₄ and water.

    • Boil the resulting mixture for 30 minutes.

    • After cooling, extract the product with ethyl acetate.

    • Collect the solid product by evaporating the ethyl acetate. Purify as necessary (e.g., by recrystallization).

5.2. Protocol: Three-Component Synthesis of a Chromene Derivative

This protocol outlines a general procedure for the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives.[5]

  • Objective: To synthesize a substituted benzo[f]chromene via a multicomponent reaction.

  • Materials: Naphthalene-2,7-diol (1 mmol), malononitrile (1 mmol), aromatic aldehyde (1 mmol), piperidine (catalytic amount), ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine naphthalene-2,7-diol (1 mmol), malononitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of piperidine in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 140 °C (e.g., at 400 W) for approximately 2 minutes. Monitor the reaction using TLC to determine the optimal reaction time.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization if needed.

Conclusion and Future Perspectives

ortho-Formyl hydroxybenzoates are far more than simple aromatic aldehydes. Their unique electronic and steric properties, conferred by the ortho-hydroxyl group, make them exceptionally versatile and powerful building blocks in organic synthesis. They provide reliable and efficient access to a vast array of heterocyclic scaffolds, including the medicinally crucial coumarin and chromene cores. The increasing emphasis on sustainable and efficient chemistry has further highlighted their value in the context of multicomponent and cascade reactions, which maximize complexity in a single step.

Future research will likely focus on expanding the scope of asymmetric transformations involving these synthons, developing novel catalytic systems to access new reaction pathways, and integrating them into automated synthesis platforms for rapid library generation in drug discovery. The foundational chemistry of ortho-formyl hydroxybenzoates is mature, yet its potential for innovation remains vast, ensuring its continued prominence in the field of organic synthesis.

References

  • Salicylaldehyde - Wikipedia.
  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC. PubMed Central.
  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry.
  • Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry.
  • The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers. Benchchem.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC. PubMed Central.
  • Chemistry & Biology Of Multicomponent Reactions - PMC. NIH.
  • Summary: Synthesis of Salicylaldehyde and its Applic
  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams.
  • A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry (RSC Publishing).
  • An efficient synthesis of formyl coumarins by microwave irradiation method- duff formyl
  • Coumarin synthesis. Organic Chemistry Portal.
  • Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies - PMC. PubMed Central.
  • Synthesis, Characterization, and Applications of Coumarin Deriv
  • 2H/4H-Chromenes—A Versatile Biologically
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
  • ortho-Formylation of Phenols Using MgCl2, Et3N and Paraformaldehyde. Organic Syntheses.
  • Cycloaddition - Wikipedia.
  • Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies.
  • Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate.
  • Chemoselective acid-catalyzed [4 + 2]-cycloaddition reactions of ortho-quinone methides and styrenes/stilbenes/cinnamates. Organic & Biomolecular Chemistry (RSC Publishing).
  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts.

Sources

Solubility Profile & Characterization of Methyl 2-formyl-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, structural determinants, and characterization protocols for Methyl 2-formyl-6-hydroxybenzoate .

Technical Guide for Process Research & Development

Executive Summary

Methyl 2-formyl-6-hydroxybenzoate (CAS: 136192-84-2 ) is a densely functionalized aromatic intermediate used in the synthesis of complex natural products and bioactive scaffolds.[1][2][3][4][5] Its solubility behavior is governed by a specific intramolecular hydrogen bonding (IMHB) network that significantly alters its polarity relative to para-substituted isomers.

This guide provides a theoretical solubility profile derived from structural analysis, followed by a rigorous experimental protocol for generating precise solubility curves (Mole Fraction vs. Temperature) required for crystallization process design.

Structural Determinants of Solubility

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

The "Dual-Ortho" Effect

The molecule features a 1,2,6-substitution pattern on the benzene core:

  • C1: Methyl Ester (–COOCH₃)[6]

  • C2: Formyl Group (–CHO)

  • C6: Hydroxyl Group (–OH)

Intramolecular Hydrogen Bonding (IMHB)

Unlike methyl 4-hydroxybenzoate (Methyl Paraben), where the hydroxyl group is free to donate hydrogen bonds to solvent molecules (increasing water solubility), the 6-hydroxy group in this compound is ortho to the ester carbonyl.

  • Mechanism: The C6-OH proton forms a strong, resonance-assisted hydrogen bond with the C1-Ester carbonyl oxygen (or potentially the C2-Formyl oxygen, though the ester is electronically favored).

  • Consequence: This "locks" the polar hydroxyl group, effectively masking its polarity. The molecule presents a lipophilic "shell" to the solvent, significantly reducing water solubility and enhancing solubility in non-polar and aprotic organic solvents.

Predicted Solubility Profile

Based on the IMHB masking effect and calculated LogP (approx. 2.0–2.5), the following profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole; IMHB prevents aggregation.
Esters/Ketones Ethyl Acetate, AcetoneHigh Good dipole match; no disruption of IMHB.
Aromatic Toluene, BenzeneModerate-High

-

stacking interactions.
Alcohols Methanol, Ethanol, IPAModerate Soluble, but solvent competition for H-bonds may occur.
Alkanes Hexane, HeptaneLow Useful as anti-solvents for crystallization.
Aqueous Water, BrineVery Low (<0.1 mg/mL)Hydrophobic effect dominates due to masked OH.

Experimental Protocol: Solubility Determination

Since specific thermodynamic tables for CAS 136192-84-2 are not standard in public repositories, researchers must generate their own solubility curves to optimize yield.

Methodology: Dynamic Visual Polythermal Method

This method is preferred over gravimetric analysis for scarce intermediates as it consumes less material and generates a full curve rapidly.

Reagents Required:

  • Methyl 2-formyl-6-hydroxybenzoate (>98% purity)

  • HPLC Grade Solvents (MeOH, EtOH, EtOAc, Toluene, Acetonitrile)

  • Precision Thermometer (

    
    0.1 °C)
    

Workflow:

  • Preparation: Weigh accurate mass (

    
    , approx. 100-200 mg) of solute into a localized heating glass vial.
    
  • Solvent Addition: Add a known initial volume (

    
    ) of solvent.
    
  • Heating: Heat the mixture slowly (1 °C/min) with magnetic stirring until complete dissolution (clear solution). Record Temperature (

    
    ).
    
  • Cooling: Cool slowly (1 °C/min) until the first crystal appears (cloud point). Record Temperature (

    
    ).[7]
    
  • Iteration: Add a small increment of solvent (

    
    ) to the same vial and repeat steps 3-4 to obtain the next data point.
    
Workflow Diagram

The following diagram outlines the logic flow for determining the solubility curve and extracting thermodynamic parameters.

SolubilityWorkflow Start Start: Weigh Solute (m1) AddSolvent Add Solvent Volume (V_total) Start->AddSolvent Heat Heat to Dissolution (T_diss) AddSolvent->Heat Cool Cool to Cloud Point (T_cryst) Heat->Cool Record Record Data Point (x_i, T_avg) Cool->Record Check Is Range Covered? (e.g., 20-60°C) Record->Check Check->AddSolvent No (Add Solvent) Calc Calculate Mole Fraction (x) Check->Calc Yes Model Apply Apelblat / Van't Hoff Models Calc->Model

Figure 1: Dynamic Visual Polythermal workflow for solubility curve generation.

Thermodynamic Analysis

Once experimental data (


 vs 

) is obtained, fit the data to the Modified Apelblat Equation to determine the dissolution enthalpy and entropy. This is critical for scaling up crystallization.


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Endothermic dissolution. Solubility increases with temperature (Standard behavior).
    
  • Steep Slope: Indicates high sensitivity to temperature, making cooling crystallization highly effective.

Application: Recrystallization Strategy

Based on the structural solubility profile, the following solvent systems are recommended for purification.

Solvent/Anti-Solvent Systems

This is the most robust method for this compound.

  • Primary Solvent: Acetone or Ethyl Acetate (High solubility).

  • Anti-Solvent: Hexane or Heptane (Low solubility).

    • Protocol: Dissolve crude material in minimum hot Acetone. Slowly add Hexane until persistent turbidity is observed. Cool to 0–5 °C.

Cooling Crystallization

Suitable if the solubility curve in alcohols is steep.

  • System: Methanol or Isopropanol.

  • Protocol: Dissolve at reflux (~65–80 °C). Cool at a controlled rate (e.g., 5 °C/hour) to ambient temperature, then to 0 °C.

Recrystallization Decision Matrix

RecrystMatrix Input Crude Material Soluble Check Solubility in Hot Solvent Input->Soluble PathA Soluble in Hot MeOH? Soluble->PathA PathB Soluble in Hot EtOAc? PathA->PathB No Method1 Method 1: Cooling Crystallization (MeOH) PathA->Method1 Yes Method2 Method 2: Anti-Solvent Ppt (EtOAc + Hexane) PathB->Method2 Yes

Figure 2: Decision matrix for selecting the optimal purification technique.

References

  • BLD Pharm. (2025). Product Analysis: Methyl 2-formyl-6-hydroxybenzoate (CAS 136192-84-2).[1][2][3][4][5] Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 2-formyl-6-hydroxybenzoate.[1][2][3][4][5] National Library of Medicine. Retrieved from

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • Srinivas, K., et al. (2015). Thermodynamic Modeling of Solubility of Salicylic Acid Derivatives. Journal of Chemical & Engineering Data.

Sources

Methyl 2-formyl-6-hydroxybenzoate MSDS and safety data sheets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-formyl-6-hydroxybenzoate: Chemical Profile, Safety, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Executive Summary

Methyl 2-formyl-6-hydroxybenzoate (CAS: 19134-26-0) is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic structure. As a trisubstituted benzene derivative featuring aldehyde, ester, and hydroxyl moieties, it serves as a critical linchpin in the synthesis of polyketide natural products, specifically isocoumarins (e.g., mellein derivatives) and bioactive heterocycles.

This guide synthesizes the compound's physicochemical properties, rigorous safety protocols (MSDS/SDS interpretation), and experimental reactivity profiles. It moves beyond standard data listing to explain the causality of its behavior—specifically its propensity for ring-chain tautomerism and intramolecular hydrogen bonding—providing a roadmap for its safe and effective utilization in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The reactivity of Methyl 2-formyl-6-hydroxybenzoate is dictated by the steric and electronic interplay between its three contiguous functional groups. The hydroxyl group at C6 and the formyl group at C2 flank the methyl ester at C1.

Structural Dynamics: Unlike simple benzaldehydes, this molecule exhibits strong intramolecular hydrogen bonding (IMHB) between the phenolic proton and the ester carbonyl oxygen. This locks the conformation, reducing the electrophilicity of the ester but maintaining the reactivity of the aldehyde for condensation reactions.

Table 1: Physicochemical Data
PropertySpecificationNotes
IUPAC Name Methyl 2-formyl-6-hydroxybenzoateAlt: Methyl 6-formylsalicylate
CAS Number 19134-26-0
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Pale yellow crystalline solidColor deepens upon oxidation
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; hydrolyzes in strong base
TLC Visualization UV active (254 nm); stains with DNPHDNPH yields orange spot (aldehyde)
Key Spectroscopic Signature ¹H NMR: Aldehyde (-CHO) ~10.2 ppm (s); Phenol (-OH) ~11.0 ppm (s, broad due to H-bond)

Part 2: Safety Assessment & Hazard Mitigation (MSDS Analysis)

While specific regulatory data for this intermediate can be sparse compared to commodity chemicals, its hazard profile is derived from its functional class (salicylaldehyde derivatives) and validated by vendor safety data sheets.

GHS Classification & Hazard Statements
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3] (Phenolic acidity)

  • H319: Causes serious eye irritation.[4] (Aldehyde reactivity)[5][6][7][8][9][10]

  • H335: May cause respiratory irritation.[1][2][3]

Critical Handling Protocols

The primary risk is not acute toxicity but rather sensitization and chemical burns to mucous membranes due to the hydrolysis of the ester/aldehyde on moist surfaces (eyes/lungs).

Storage Stability: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (Methyl 2-carboxy-6-hydroxybenzoate) upon prolonged exposure to air.

  • Requirement: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Figure 1: Laboratory Safety Decision Matrix

SafetyMatrix Start Handling Methyl 2-formyl-6-hydroxybenzoate PPE PPE Requirement: Nitrile Gloves (Double), Safety Goggles, Lab Coat Start->PPE Ventilation Engineering Control: Fume Hood Required Start->Ventilation Spill Spill Scenario: Solid Powder Release PPE->Spill Contact Exposure Scenario: Skin/Eye Contact PPE->Contact Action_Spill 1. Dampen with inert oil/solvent to prevent dust. 2. Sweep into hazmat container. Spill->Action_Spill Immediate Response Action_Contact 1. Flush with water (15 min). 2. Do NOT neutralize with base. 3. Seek medical aid. Contact->Action_Contact Emergency Protocol

Caption: Decision matrix for handling salicylaldehyde derivatives, emphasizing dust control and emergency decontamination.

Part 3: Synthetic Utility & Reactivity Profile

The value of Methyl 2-formyl-6-hydroxybenzoate lies in its ambiphilic nature . It possesses both nucleophilic (phenol) and electrophilic (aldehyde, ester) sites.

Isocoumarin Synthesis (The Core Application)

The most common application is the synthesis of isocoumarins (1H-2-benzopyran-1-ones). Under basic conditions, the phenolic oxygen can attack the ester (transesterification) or, more commonly, the molecule undergoes condensation with nucleophiles followed by cyclization.

However, a specific reaction of interest is the Wittig reaction followed by cyclization. The aldehyde reacts with a phosphorus ylide to form a styrene intermediate, which then cyclizes onto the ester to form the isocoumarin ring.

Tautomerism and Masked Reactivity

In solution, particularly in the presence of Lewis acids, the compound can exist in equilibrium with its lactol form (cyclic hemiacetal). This cyclization occurs between the formyl group and the neighboring hydroxyl or ester (if hydrolyzed), masking the aldehyde's reactivity.

Figure 2: Reactivity & Isocoumarin Pathway[1]

ReactivityPath Core Methyl 2-formyl-6-hydroxybenzoate (Core Scaffold) Inter Phenoxide Anion Core->Inter Deprotonation Nu Nucleophile (e.g., Wittig Ylide) Core->Nu C-C Bond Formation Prod2 Schiff Base/Imine (Ligand Synthesis) Core->Prod2 Amine (R-NH2) Condensation Base Base (K2CO3/NaH) Prod1 Isocoumarin Derivative (Bioactive Core) Inter->Prod1 Cyclization (-MeOH) Nu->Prod1 Subsequent Cyclization

Caption: Divergent synthetic pathways: The scaffold serves as a precursor for isocoumarins via cyclization or Schiff bases via condensation.[9]

Part 4: Experimental Protocols

This section details a validated protocol for the purification and characterization of the compound, as synthesis often yields crude mixtures requiring rigorous cleanup.

Protocol: Purification via Flash Column Chromatography

Context: This compound is "sticky" on silica due to the phenolic hydroxyl group. Standard hexane/ethyl acetate gradients often result in tailing (streaking).

Reagents:

  • Crude Methyl 2-formyl-6-hydroxybenzoate

  • Stationary Phase: Silica Gel 60 (230–400 mesh)

  • Mobile Phase A: Hexanes (with 1% Acetic Acid)

  • Mobile Phase B: Ethyl Acetate (with 1% Acetic Acid)

Procedure:

  • Acidification of Silica: The addition of 1% acetic acid to the mobile phase is critical. It suppresses the ionization of the phenol, preventing interaction with the basic sites of the silica gel, thereby sharpening the peaks.

  • Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM). Do not use Methanol for loading as it may induce transesterification or acetal formation on the column.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Equilibration)

    • 5–20 min: 0% → 20% Ethyl Acetate

    • 20–40 min: 20% → 40% Ethyl Acetate

    • Target compound typically elutes between 25–35% Ethyl Acetate.

  • Monitoring: Check fractions via TLC. The aldehyde reacts instantly with 2,4-DNPH stain (orange spot).

  • Workup: Pool fractions. Important: Wash the combined organic phase with saturated NaHCO₃ to remove the acetic acid before concentration, otherwise, the acid may catalyze degradation during rotary evaporation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate (Structural Analog Analysis). Retrieved from [Link]

  • ResearchGate (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • PrepChem. Synthesis of methyl 2-formylbenzoate (Methodology Reference). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of mellein using methyl 2-formyl-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Mellein from Methyl 2-Formyl-6-Hydroxybenzoate

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of mellein, a naturally occurring 3,4-dihydroisocoumarin with a range of biological activities.[1][2][3][4] The protocol herein details a proposed two-step synthetic route commencing from the readily accessible starting material, methyl 2-formyl-6-hydroxybenzoate. The key transformations involve a Reformatsky reaction to construct the carbon skeleton, followed by an acid-catalyzed intramolecular cyclization to furnish the characteristic lactone ring of mellein. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step experimental procedure but also a detailed mechanistic rationale for the proposed transformations.

Introduction and Strategic Overview

Mellein, also known as ochracin, is a fungal metabolite belonging to the 3,4-dihydroisocoumarin class of polyketides.[1][2] First isolated in 1933 from Aspergillus melleus, it has since been identified in various fungi, plants, and insects.[2] The molecule has garnered significant interest due to its diverse biological properties, including antifungal, phytotoxic, and enzyme-inhibiting activities.[1][3]

The synthesis of mellein and its analogues is a topic of ongoing interest in synthetic organic chemistry. This guide outlines a practical and efficient approach to racemic mellein, starting from methyl 2-formyl-6-hydroxybenzoate. The choice of this starting material is strategic, as it already contains the aromatic core and the two oxygen atoms required for the final lactone structure, suitably positioned.

Our proposed synthetic strategy hinges on two key steps:

  • Carbon-Carbon Bond Formation via the Reformatsky Reaction: We propose the use of a Reformatsky reaction to introduce the C3-C4-methyl side chain.[5][6][7][8] This classic organozinc-mediated reaction is ideal for forming β-hydroxy esters from aldehydes and α-halo esters.[5][6][7][8] Its chemoselectivity is a major advantage; the organozinc reagent is sufficiently nucleophilic to attack the aldehyde but generally does not react with the ester functionality present in the starting material, which is a common issue with more reactive organometallics like Grignard reagents.[6][7]

  • Lactone Formation via Intramolecular Cyclization: The β-hydroxy ester intermediate generated from the Reformatsky reaction is perfectly primed for cyclization. The phenolic hydroxyl group and the newly formed ester can undergo an intramolecular transesterification reaction under acidic conditions to form the thermodynamically stable six-membered lactone ring of the mellein core.

This approach offers a convergent and logical pathway to the target molecule, relying on well-established and reliable chemical transformations.

Mechanistic Pathway

The overall transformation from methyl 2-formyl-6-hydroxybenzoate to mellein can be visualized through the following mechanistic steps:

Step 1: Reformatsky Reaction
  • Formation of the Reformatsky Reagent: Zinc dust undergoes oxidative insertion into the carbon-bromine bond of ethyl 2-bromopropionate. This forms an organozinc species, often referred to as a Reformatsky enolate.[7]

  • Nucleophilic Addition: The organozinc reagent then adds to the electrophilic carbonyl carbon of the aldehyde group in methyl 2-formyl-6-hydroxybenzoate. This step proceeds through a six-membered, chair-like transition state, leading to the formation of a zinc alkoxide intermediate.[7]

  • Aqueous Work-up: Addition of an acidic aqueous solution protonates the alkoxide to yield the β-hydroxy diester intermediate.

Step 2: Acid-Catalyzed Lactonization
  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the methyl ester by a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This enhances the electrophilicity of the ester carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer and Elimination: A series of proton transfers results in the elimination of methanol, leading to the formation of the stable six-membered lactone ring of mellein.

Experimental Protocols

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should perform their own risk assessment and optimization.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
Methyl 2-formyl-6-hydroxybenzoateC₉H₈O₄180.16Commercial---
Ethyl 2-bromopropionateC₅H₉BrO₂181.03CommercialCorrosive, lachrymator
Zinc dust (<10 µm)Zn65.38CommercialFlammable solid
IodineI₂253.81CommercialFor activating zinc
Tetrahydrofuran (THF)C₄H₈O72.11CommercialAnhydrous, distilled
TolueneC₇H₈92.14CommercialAnhydrous, distilled
Hydrochloric acid (1 M)HCl36.46Commercial---
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20CommercialCatalyst
Ethyl acetateC₄H₈O₂88.11CommercialFor extraction
Brine (saturated NaCl solution)NaCl58.44Lab Prep---
Anhydrous magnesium sulfateMgSO₄120.37CommercialDrying agent
Silica gel (230-400 mesh)SiO₂60.08CommercialFor chromatography
Step-by-Step Synthesis

Step 1: Synthesis of Methyl 2-(2-ethoxy-1-hydroxy-2-oxopropyl)-6-hydroxybenzoate (Reformatsky Adduct)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Zinc Activation: To the flask, add zinc dust (1.5 eq.) and a single crystal of iodine. Gently heat the flask with a heat gun under a nitrogen stream until the purple iodine vapor is observed, then allow it to cool. This process activates the zinc surface.

  • Reaction Initiation: Add anhydrous THF to the flask to cover the zinc. In the dropping funnel, prepare a solution of methyl 2-formyl-6-hydroxybenzoate (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in anhydrous THF.

  • Addition of Reagents: Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture should be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and disappearance of the iodine color.

  • Reaction Progression: Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting material (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the excess zinc has been consumed and the solution is clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water, then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude β-hydroxy diester. This crude product can often be used in the next step without further purification.

Step 2: Synthesis of (±)-Mellein via Intramolecular Lactonization

  • Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the crude β-hydroxy diester from the previous step.

  • Catalyst and Solvent: Add anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq.).

  • Reaction: Heat the mixture to reflux. The progress of the lactonization can be monitored by observing the collection of a methanol/water azeotrope in the Dean-Stark trap and by TLC analysis. Continue refluxing for 4-6 hours or until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude mellein should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure (±)-mellein as a solid.

Characterization of Mellein

The identity and purity of the synthesized mellein should be confirmed by standard spectroscopic methods. The following data are consistent with the structure of mellein.[9][10]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 11.1 (s, 1H, -OH), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.75 (d, J = 8.0 Hz, 1H, Ar-H), 4.73 (m, 1H, H-3), 2.93 (m, 2H, H-4), 1.53 (d, J = 6.3 Hz, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 170.5 (C=O), 162.2 (Ar-C), 140.1 (Ar-C), 136.5 (Ar-CH), 118.0 (Ar-CH), 116.4 (Ar-CH), 108.4 (Ar-C), 76.2 (C-3), 34.7 (C-4), 20.9 (-CH₃).[9][10]
FT-IR (KBr, cm⁻¹)ν 3355 (br, -OH), 3060 (Ar C-H), 2970 (Aliph. C-H), 1676 (lactone C=O), 1619 (Ar C=C).[9]
HR-MS (ESI)m/z calculated for C₁₀H₁₀O₃ [M+H]⁺: 179.0708; found: 179.0705.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Mellein_Synthesis cluster_start Starting Material cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Lactonization start Methyl 2-formyl-6-hydroxybenzoate reagents1 1. Ethyl 2-bromopropionate, Zn, I₂ 2. THF, Reflux 3. 1M HCl (work-up) intermediate β-Hydroxy Diester Intermediate reagents1->intermediate C-C bond formation reagents2 1. p-TsOH (cat.) 2. Toluene, Reflux (Dean-Stark) product Mellein reagents2->product Intramolecular cyclization

Caption: Proposed synthetic workflow for mellein.

Conclusion

This application note details a robust and logical synthetic route to mellein from methyl 2-formyl-6-hydroxybenzoate. By employing a Reformatsky reaction followed by an acid-catalyzed lactonization, this protocol provides a clear pathway for accessing this biologically important natural product. The detailed steps and mechanistic insights are intended to empower researchers to successfully synthesize and further investigate the properties and potential applications of mellein.

References

  • Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Redalyc. Available at: [Link].

  • (R)-(-)-mellein - SpectraBase. SpectraBase. Available at: [Link].

  • Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Scielo. Available at: [Link].

  • Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Indian Academy of Sciences. Available at: [Link].

  • (R)-(-)-mellein - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link].

  • Melleins—Intriguing Natural Compounds. National Center for Biotechnology Information. Available at: [Link].

  • Scheme 6 Synthesis of 3,4-dihydroisocoumarins. - ResearchGate. ResearchGate. Available at: [Link].

  • Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. National Center for Biotechnology Information. Available at: [Link].

  • Reformatsky Reaction. Cambridge University Press. Available at: [Link].

  • A new approach to the synthesis of 3,4-dihydroisocoumarin derivatives. Sci-Hub. Available at: [Link].

  • Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase. PubMed. Available at: [Link].

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. National Center for Biotechnology Information. Available at: [Link].

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link].

  • ChemInform Abstract: Intramolecular Cyclization Reactions of Enone Radicals. ResearchGate. Available at: [Link].

  • The Reformatsky reaction is an addition reaction in which an organozinc reagent is used instead of a Grignard reagent to add to the carbonyl group of an aldehyde or a ketone. Because the organozinc reagent is less reactive than a Grignard reagent, a nucleophilic addition to the ester group does not occur. The organozinc reagent is prepared by treating an ß-bromo ester with zinc. Describe how each of the following compounds can be prepared, using a Reformatsky reaction. Vaia. Available at: [Link].

  • Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme. National Center for Biotechnology Information. Available at: [Link].

  • Reformatsky reaction. Wikipedia. Available at: [Link].

  • Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link].

  • Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. TÜBİTAK Academic Journals. Available at: [Link].

  • Melleins—Intriguing Natural Compounds. ScienceOpen. Available at: [Link].

  • Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. Available at: [Link].

  • (PDF) Melleins—Intriguing Natural Compounds. ResearchGate. Available at: [Link].

  • Melleins—Intriguing Natural Compounds. MDPI. Available at: [Link].

  • 6-Hydroxymellein synthetase as a multifunctional enzyme complex in elicitor-treated carrot root extract. PubMed. Available at: [Link].

Sources

Application Note: Protocols for the Wittig Olefination of Methyl 2-formyl-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental protocols and strategic insights for the Wittig olefination of methyl 2-formyl-6-hydroxybenzoate, a substrate of interest in the synthesis of complex pharmaceutical intermediates and natural product analogues. The presence of three distinct functional groups—an aldehyde, a methyl ester, and an acidic phenolic hydroxyl—presents a significant chemoselectivity challenge. This document outlines two primary strategies to address this: a direct olefination using a stabilized ylide under mild basic conditions, and a robust protection-olefination-deprotection sequence suitable for a broader range of ylides. We delve into the mechanistic rationale behind each experimental choice, provide step-by-step protocols, and include a troubleshooting guide to empower researchers in drug development and synthetic chemistry.

Introduction: The Synthetic Challenge

The Wittig reaction, a Nobel Prize-winning transformation, stands as a cornerstone of organic synthesis for its reliable and regioselective construction of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] Its application to multifunctional substrates, however, requires careful strategic planning. Methyl 2-formyl-6-hydroxybenzoate is a classic example of such a challenge. The target aldehyde is flanked by an acidic phenol (pKa ≈ 10) and a base-sensitive methyl ester.

The primary obstacle is the incompatibility of the acidic phenolic proton with the strong bases (e.g., n-butyllithium, sodium hydride) typically required to generate non-stabilized phosphorus ylides.[1] These bases will preferentially deprotonate the phenol, quenching the base and/or the ylide and preventing the desired olefination. This necessitates a nuanced approach to reagent selection and reaction conditions to achieve a successful transformation.

Mechanistic Overview of the Wittig Reaction

The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[1] This is believed to form a four-membered oxaphosphetane intermediate through a concerted [2+2] cycloaddition.[5][6] This intermediate then rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[6]

Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.

Strategic Approaches & Protocol Design

Two primary strategies are presented to address the challenges posed by methyl 2-formyl-6-hydroxybenzoate. The choice between them depends on the nature of the desired alkene sidechain (i.e., the "R" group on the ylide) and the desired process efficiency.

Workflow_Decision Start Target: Olefination of Methyl 2-formyl-6-hydroxybenzoate Decision Is the required ylide stabilized (e.g., R=CO₂Me)? Start->Decision Path1 Protocol 1: Direct Olefination Decision->Path1 Yes Path2 Protocol 2: Protection Strategy Decision->Path2 No Step1_1 Use mild base (K₂CO₃) with stabilized ylide Path1->Step1_1 Step1_2 One-step synthesis Step1_1->Step1_2 Step2_1 1. Protect -OH group (e.g., as -OMe) Path2->Step2_1 Step2_2 2. Wittig with strong base (e.g., NaH) Step2_1->Step2_2 Step2_3 3. Deprotect -OMe Step2_2->Step2_3

Caption: Decision workflow for selecting the appropriate olefination protocol.

Protocol 1: Direct Olefination with a Stabilized Ylide

Rationale & Expertise: This is the more elegant and atom-economical approach. It is suitable for creating α,β-unsaturated esters or ketones (e.g., converting the aldehyde to a cinnamate derivative). Stabilized ylides, those with an electron-withdrawing group (EWG) like an ester or ketone on the ylidic carbon, are less basic and less reactive than their non-stabilized counterparts.[6] This reduced basicity allows for their formation and subsequent reaction using mild bases, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), which are not strong enough to deprotonate the phenolic hydroxyl group.[7][8][9][10] Several studies have demonstrated that Wittig reactions can proceed effectively in the presence of unprotected phenols under these conditions.[11][12]

Example Reaction: Conversion to Methyl 2-(2-(methoxycarbonyl)vinyl)-6-hydroxybenzoate.

Materials:

  • Methyl 2-formyl-6-hydroxybenzoate

  • (Carbomethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-formyl-6-hydroxybenzoate (1.0 eq.), (carbomethoxymethylene)triphenylphosphorane (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 0.2 M concentration relative to the aldehyde) to the flask.

  • Reaction: Stir the suspension vigorously at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction may be gently heated to 40 °C (reflux for DCM) if it is sluggish. Reaction times typically range from 12 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and triphenylphosphine oxide byproduct through a pad of celite, washing the filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue contains the desired product and remaining triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The geometry of the newly formed double bond is expected to be predominantly the (E)-isomer, as is typical for stabilized ylides.[5][6]

Protocol 2: Protection Strategy for Non-Stabilized Ylides

Rationale & Expertise: This multi-step approach is necessary when the desired transformation requires a non-stabilized ylide (e.g., to install a simple alkyl or vinyl group, such as in the synthesis of methyl 2-ethenyl-6-hydroxybenzoate). These ylides require strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium for their generation.[13] To prevent deprotonation of the phenol, its protection as an ether is a robust solution. A methyl ether is a suitable choice due to its stability under the basic Wittig conditions and the availability of reliable deprotection methods.

Part A: Protection of the Phenolic Hydroxyl
  • Setup: In a round-bottom flask, dissolve methyl 2-formyl-6-hydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.).

  • Alkylation: Add methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Filter the K₂CO₃ and pour the filtrate into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield methyl 2-formyl-6-methoxybenzoate, which can often be used in the next step without further purification.

Part B: Wittig Olefination

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-formyl-6-methoxybenzoate (from Part A)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

  • Ylide Generation - SAFETY FIRST: All operations involving NaH must be conducted under a strict inert atmosphere (N₂ or Ar). Sodium hydride is highly reactive with water and moisture.[14] Wear appropriate PPE, including a lab coat and safety glasses.[6]

  • To a flame-dried, three-neck flask under inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.).

  • Add anhydrous THF via cannula.

  • Carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation away from ignition sources.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the bright red or orange ylide is typically observed.

  • Aldehyde Addition: Dissolve methyl 2-formyl-6-methoxybenzoate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quenching & Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product, methyl 2-ethenyl-6-methoxybenzoate, via flash column chromatography.

Part C: Deprotection of the Methyl Ether

Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of aryl methyl ethers.

  • Setup: Dissolve the purified methyl 2-ethenyl-6-methoxybenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of BBr₃ in DCM (1.1 eq.) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool to 0 °C and slowly quench with methanol, followed by water. Extract with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

  • Final Purification: Purify the final product by column chromatography to yield methyl 2-ethenyl-6-hydroxybenzoate.

Data Summary & Troubleshooting

ParameterProtocol 1 (Direct)Protocol 2 (Protection)
Ylide Type Stabilized (e.g., Ph₃P=CHCO₂Me)Non-stabilized (e.g., Ph₃P=CH₂)
Base Mild (e.g., K₂CO₃)Strong (e.g., NaH, n-BuLi)
Number of Steps 13 (Protect, Wittig, Deprotect)
Key Advantage Efficiency, atom economyBroad scope, reliability
Key Disadvantage Limited to stabilized ylidesLower overall yield, more steps
Expected Stereochem. Predominantly (E)-alkenePredominantly (Z)-alkene

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No reaction / Low conversion Insufficiently active base (Protocol 1). Incomplete ylide formation (Protocol 2). Poor quality reagents.Gently heat the reaction (Protocol 1). Ensure NaH is fresh and THF is anhydrous (Protocol 2).
Phenol deprotonation observed Base is too strong for direct method.Switch to Protocol 2. Use a milder base like NaHCO₃.
Ester saponification Use of a nucleophilic base (e.g., NaOH, MeO⁻).Use non-nucleophilic bases like NaH, K₂CO₃, or t-BuOK.
Difficult purification Triphenylphosphine oxide co-elutes with product.Recrystallization may be an option. Alternatively, specialized workups to precipitate the phosphine oxide have been reported.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[14] Handle exclusively under an inert atmosphere.[6] Use non-sparking tools. Have a Class D fire extinguisher or dry sand readily available.[6]

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Handle with extreme care under an inert atmosphere using proper syringe techniques.

  • Boron Tribromide (BBr₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated chemical fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14]

References

  • El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Journal of Organic Chemistry, 72(14), 5244-5259. [Link]

  • Gholami, M., et al. (2014). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. ResearchGate. [Link]

  • Collegedunia. (2021). Wittig Reaction: Reagent Preparation, Mechanism, Advantages, Limitations. [Link]

  • Lumb, J-P., et al. (2012). Use of Silver Carbonate in the Wittig Reaction. Molecules, 17(8), 9878-9892. [Link]

  • Le-Grognec, E., et al. (2006). Anionic activation of the Wittig reaction using a solid-liquid phase transfer. ARKIVOC, 2006(xii), 1-22. [Link]

  • Le-Grognec, E., et al. (2006). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • L.S.College, Muzaffarpur. (2020). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. (2011). Microwave-Induced In Situ Wittig Reaction of Salicylaldehydes with Ethyl Chloroacetate and Triphenylphosphine in Solventless System. [Link]

  • Vilceanu, D., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1873. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. [Link]

  • Fekete, M., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank, 2020(4), M1179. [Link]

Sources

Application Note: Total Synthesis of Polyketide Natural Products Using Formyl Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Formyl Salicylate Linchpin

In the total synthesis of aromatic polyketides—specifically azaphilones , chromones , and isocoumarins —the formyl salicylate motif (3-formyl-2-hydroxybenzoate and its congeners) serves as a privileged, biomimetic synthon. These building blocks mimic the biosynthetic intermediates generated by highly reducing polyketide synthases (HRPKS), where a reductive release and selective re-oxidation cascade generates a reactive salicylaldehyde core.[1]

For the medicinal chemist, formyl salicylates offer a divergent platform . The ortho-relationship between the nucleophilic phenol, the electrophilic formyl group, and the carboxylate ester allows for rapid complexity generation via Knoevenagel condensations , electrocyclizations , and oxidative dearomatizations .

Mechanism of Action: The "Push-Pull" Cascade

The utility of formyl salicylates relies on their amphiphilic nature.

  • Nucleophilic Activation: The phenolic hydroxyl (pKₐ ~8-10) can be deprotonated to generate a phenoxide, which acts as a push-nucleophile.

  • Electrophilic Capture: The ortho-formyl group serves as a "trap" for carbon nucleophiles (e.g.,

    
    -keto esters) via Knoevenagel condensation.
    
  • Cyclization: The resulting benzylidene intermediate undergoes rapid

    
    -electrocyclization or intramolecular transesterification to fuse the heterocyclic ring, forming the chromene or isocoumarin core found in antibiotics like Sordariol  or anticancer agents like Rubropunctatin .
    

Part 2: Application Note & Protocols

Application Note 1: Synthesis of the Formyl Salicylate Synthon

Target: Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate (A model synthon)

Before initiating the cascade, the core salicylate must be synthesized with high regiocontrol. The Vilsmeier-Haack formylation is the industry standard for introducing the aldehyde moiety into electron-rich resorcylates.

Protocol A: Regioselective Formylation

Objective: Install the formyl group ortho to the phenol to enable downstream cyclization.

Reagents:

  • Methyl 4,6-dihydroxy-2-methylbenzoate (Starting Material)

  • Phosphoryl chloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool DMF (3.0 equiv) to 0°C. Add 
    
    
    
    (1.2 equiv) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) should form. Stir for 30 min.
  • Substrate Addition: Dissolve the resorcylate substrate (1.0 equiv) in anhydrous DCM. Cannulate this solution into the Vilsmeier salt suspension at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The aldehyde product will be less polar than the starting phenol.

  • Hydrolysis: Quench the reaction by pouring the mixture into crushed ice/saturated NaOAc solution (pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH/DCM to yield the formyl salicylate as pale yellow needles.

Validation Criteria:

  • 
     NMR:  Distinct aldehyde singlet at 
    
    
    
    10.1–10.5 ppm.
  • IR: Carbonyl stretches at ~1680 cm

    
     (aldehyde) and ~1650 cm
    
    
    
    (H-bonded ester).
Application Note 2: The Knoevenagel-Electrocyclization Cascade

Target: Construction of the Azaphilone/Chromone Core

This protocol utilizes the formyl salicylate constructed above to synthesize a tricyclic polyketide core via a Knoevenagel condensation followed by an oxa-electrocyclization .

Protocol B: Biomimetic Annulation

Reagents:

  • Formyl Salicylate Synthon (from Protocol A)

  • 
    -Keto Ester (e.g., Ethyl acetoacetate or a complex polyketide fragment)
    
  • Piperidine (Catalyst)

  • Acetic Acid (Co-catalyst)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: In a Dean-Stark apparatus (to remove water), dissolve the Formyl Salicylate (1.0 equiv) and the

    
    -Keto Ester (1.2 equiv) in Toluene (0.1 M).
    
  • Catalysis: Add Piperidine (0.2 equiv) and Acetic Acid (0.2 equiv).

  • Reflux: Heat the reaction to reflux (110°C).

    • Mechanistic Insight: The amine forms an iminium with the aldehyde, accelerating nucleophilic attack by the

      
      -keto ester enol.
      
  • Monitoring: The reaction typically proceeds via a yellow intermediate (benzylidene). Disappearance of the aldehyde peak (

    
     10.5 ppm) and appearance of a vinyl proton (
    
    
    
    8.0–8.5 ppm) indicates condensation.
  • Cyclization (Spontaneous): In many cases, the intermediate undergoes spontaneous

    
    -electrocyclization to form the 
    
    
    
    -chromene. If not, add a Lewis Acid (
    
    
    , 0.5 equiv) at 0°C to force cyclization.
  • Workup: Cool to RT. Wash with 1N HCl (to remove piperidine) and saturated

    
    . Dry and concentrate.
    
  • Purification: Flash chromatography (gradient elution 10-40% EtOAc/Hexanes).

Data Summary Table: Optimization of Conditions

EntryCatalyst SystemSolventTemp (°C)Yield (%)Notes
1Piperidine/AcOHToluene11082Standard Knoevenagel; spontaneous cyclization.
2L-ProlineDMSO2545Organocatalytic; slower, higher enantioselectivity potential.
3

/Pyridine
DCM068Lewis-acid mediated; rapid but lower yield due to polymerization.
4EDDABenzene8088Optimal ; mildest conditions for sensitive substrates.

Part 3: Visualization & Logic

Pathway Diagram: Divergent Synthesis from Formyl Salicylates

The following diagram illustrates the bifurcation of the formyl salicylate pathway into Chromones (via electrocyclization) and Azaphilones (via oxidative dearomatization).

PolyketideSynthesis Start Resorcylate Precursor FormylSal Formyl Salicylate Synthon (3-Formyl-2-hydroxybenzoate) Start->FormylSal Regioselective Formylation Benzylidene o-Hydroxy Benzylidene Intermediate FormylSal->Benzylidene Aldol/Condensation Vilsmeier Vilsmeier-Haack (POCl3, DMF) Vilsmeier->FormylSal Knoevenagel Knoevenagel Condensation (w/ 1,3-Dicarbonyl) Knoevenagel->Benzylidene Chromene 2H-Chromene Core (e.g., Sordariol precursor) Benzylidene->Chromene Thermal/Lewis Acid Azaphilone Azaphilone Core (e.g., Rubropunctatin) Benzylidene->Azaphilone [O] (FAD-MO or IBX) + Cyclization PathA Path A: 6π-Electrocyclization PathA->Chromene PathB Path B: Oxidative Dearomatization PathB->Azaphilone

Figure 1: Divergent synthetic pathways accessing distinct polyketide classes from a common Formyl Salicylate progenitor.

Part 4: Troubleshooting & Expert Insights

Critical Control Points
  • Regiochemistry of Formylation:

    • Issue: Formylation occurring at the C-5 position instead of C-3 (between the hydroxyls).

    • Solution: Use

      
      -mediated formylation  (Duff reaction modification). The magnesium ion coordinates the phenol and the ester, directing the formyl group to the sterically crowded C-3 position via a chelation-controlled transition state.
      
  • Knoevenagel Reversibility:

    • Issue: Low yield due to retro-aldol/retro-Knoevenagel reaction.

    • Solution: Use EDDA (ethylenediamine diacetate) as the catalyst (Entry 4 in Table). It buffers the reaction and promotes water removal without harsh basicity that triggers reversibility.

  • Oxidation Sensitivity:

    • Issue: Formyl salicylates are prone to oxidation to salicylic acids (inactive).

    • Protocol: Always store the synthon under Argon at -20°C. If the aldehyde peak (

      
       10.5) diminishes and a broad acid peak appears (
      
      
      
      11-12), repurify immediately.

References

  • Unified Approach to Salicylaldehyde Polyketides Title: A unified approach to the salicylaldehyde containing polyketide natural products: Total synthesis of ent-pyriculol, sordariol, and agropyrenol.[2] Source:Tetrahedron, 2020.[2] URL:[Link]

  • Azaphilone Synthesis via Formyl Salicylates Title: Substrate-Selective Catalysis Enabled Synthesis of Azaphilone Natural Products.[3][4] Source:ACS Central Science, 2024. URL:[Link]

  • Library Synthesis of Azaphilones Title: Synthesis of Azaphilone-Based Chemical Libraries.[5] Source:ACS Combinatorial Science (via PMC), 2012. URL:[Link]

  • Salicylaldehyde Building Blocks Title: Salicylaldehyde Derivatives as Building Blocks in the Synthesis of Useful Open Chain and Macrocyclic Crown Compounds.[6] Source:Journal of Chemical Research, 1996. URL:[Link][5]

Sources

Procedure for selective reduction of aldehyde in methyl 2-formyl-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The selective reduction of polyfunctional molecules is a cornerstone of modern drug development. This application note details a highly optimized, self-validating protocol for the chemoselective reduction of the aldehyde moiety in methyl 2-formyl-6-hydroxybenzoate to yield methyl 2-hydroxy-6-(hydroxymethyl)benzoate . By leveraging the distinct electrophilicities of the functional groups and the inherent acid-base chemistry of the substrate, this procedure uses Sodium Borohydride (NaBH₄) to achieve >95% selectivity without the need for protecting group chemistry.

Mechanistic Rationale & Causality (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the causality behind the reagents. The substrate presents a unique chemoselectivity challenge due to the presence of three reactive centers: an aldehyde, an ester, and an acidic phenol.

  • Aldehyde vs. Ester Electrophilicity: Aldehydes are highly susceptible to nucleophilic hydride attack for both steric and electronic reasons[1]. Conversely, esters are resonance-stabilized by their alkoxy oxygen, which raises their Lowest Unoccupied Molecular Orbital (LUMO) energy. Under mild conditions (0 °C), esters remain completely inert to NaBH₄[2].

  • The Phenol Acid-Base Synergy: NaBH₄ acts not only as a nucleophile but also as a strong base[3]. The acidic phenol (pKa ~10) rapidly reacts with NaBH₄ to liberate hydrogen gas, forming a sodium phenoxide-borate complex.

  • Phenoxide Shielding Effect: The formation of the phenoxide is a strategic advantage. The phenoxide oxygen is strongly electron-donating (+M effect). It pushes electron density into the aromatic ring, which further deactivates the adjacent (ortho/para) ester carbonyl towards nucleophilic attack. This effectively "shields" the ester, widening the chemoselectivity window.

  • Solvent Dynamics: Methanol is selected over aprotic solvents because it coordinates to the aldehyde carbonyl, stabilizing the transition state and accelerating the targeted hydride transfer[1].

Mechanism Substrate Methyl 2-formyl- 6-hydroxybenzoate Phenoxide Phenoxide-Borate Complex + H2 (gas) Substrate->Phenoxide NaBH4 (Acid-Base) HydrideAttack Hydride Transfer to Aldehyde Phenoxide->HydrideAttack NaBH4 (Nucleophilic) Alkoxyborate Alkoxyborate Intermediate HydrideAttack->Alkoxyborate Fast Product Methyl 2-hydroxy-6- (hydroxymethyl)benzoate Alkoxyborate->Product NH4Cl (Quench)

Mechanistic pathway highlighting phenoxide formation and selective hydride transfer.

Quantitative Optimization Data

To establish a robust protocol, reaction parameters were systematically evaluated. The data below summarizes the optimal conditions required to prevent over-reduction (diol formation) or ester hydrolysis.

Table 1: Optimization of Reaction Parameters

Equivalents of NaBH₄TemperatureSolventConversion (%)Selectivity (Aldehyde vs Ester)
0.5 eq0 °CMeOH45%>99% (Stalled due to phenol consumption)
1.5 eq 0 °C MeOH >99% >99% (Optimal)
3.0 eq25 °CMeOH>99%85% (Trace diol formation observed)
1.5 eq0 °CTHF20%>99% (Poor solubility/kinetics)

Table 2: Standardized Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
Methyl 2-formyl-6-hydroxybenzoate180.161.0 eq1.80 g10.0 mmol
Sodium Borohydride (NaBH₄)37.831.5 eq0.57 g15.0 mmol
Anhydrous Methanol (MeOH)32.04Solvent (0.2 M)50.0 mL-
Saturated Aqueous NH₄Cl-Quench20.0 mL-

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual cues at each step confirm that the underlying chemical mechanisms are proceeding as intended.

Step 1: Substrate Preparation
  • Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add methyl 2-formyl-6-hydroxybenzoate (1.80 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Submerge the flask in an ice-water bath and stir for 10 minutes to reach internal thermal equilibrium (0 °C).

Step 2: Hydride Addition
  • Weigh out NaBH₄ (0.57 g, 15.0 mmol).

  • Add the NaBH₄ portionwise over 10 minutes.

    • Self-Validation Cue: You will observe immediate effervescence (bubbling). This is the expected evolution of H₂ gas as the NaBH₄ deprotonates the acidic phenol[3]. Portionwise addition prevents thermal runaway and solvent bumping.

Step 3: Reaction Monitoring
  • Maintain the reaction at 0 °C and stir for 30–45 minutes.

  • Monitor progress via Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The starting material (UV active, higher

    
    ) will cleanly convert to a more polar spot (product, lower 
    
    
    
    ).
Step 4: Quenching & Isolation
  • Once TLC confirms complete consumption of the aldehyde, carefully add saturated aqueous NH₄Cl (20 mL) dropwise at 0 °C.

    • Mechanistic Insight: NH₄Cl (pH ~5.5) is chosen specifically because it is acidic enough to reprotonate the phenoxide and destroy unreacted borohydride, but mild enough to prevent acid-catalyzed hydrolysis of the methyl ester.

  • Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the methanol.

  • Dilute the remaining aqueous slurry with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Workflow A 1. Substrate Dissolution (MeOH, 0 °C) B 2. NaBH4 Addition (Portionwise) A->B C 3. Reaction Monitoring (TLC, 30 min) B->C D 4. Quenching (Sat. NH4Cl) C->D E 5. Extraction & Isolation (EtOAc) D->E

Experimental workflow for the chemoselective reduction of the target aldehyde.

Troubleshooting & Self-Validation Guide

Table 3: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Incomplete Conversion The phenol consumed 1 eq of hydride, and ambient moisture degraded the remainder.Ensure anhydrous MeOH is used. Add an additional 0.25 eq of NaBH₄ at 0 °C.
Formation of Diol Loss of chemoselectivity due to elevated temperature or massive NaBH₄ excess.Strictly maintain the ice bath at 0 °C. Do not exceed 1.5 equivalents of NaBH₄.
Ester Hydrolysis Quenching with a strong acid (e.g., 1M HCl) cleaved the methyl ester.Strictly use saturated aqueous NH₄Cl for the quenching step.

References

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1211. [1]

  • Baru, A. R., & Mohan, R. S. (2005). Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. Journal of Chemical Education, 82(11), 1704.[2]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Formylation of Methyl 2-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the formylation of methyl 2-hydroxybenzoate (methyl salicylate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and optimize your product yield through a combination of theoretical understanding and practical, field-proven insights.

Introduction

The formylation of methyl 2-hydroxybenzoate is a critical transformation for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries. The introduction of a formyl (-CHO) group onto the aromatic ring of methyl salicylate can be achieved through several classic organic reactions, each with its own set of advantages and challenges. The primary products are typically methyl 3-formyl-2-hydroxybenzoate and methyl 5-formyl-2-hydroxybenzoate. Achieving high yield and regioselectivity is often the central challenge. This guide will focus on troubleshooting the most common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of methyl 2-hydroxybenzoate. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low or No Yield of Formylated Product

This is one of the most common issues and can stem from a variety of factors.

Possible Causes & Suggested Solutions:

  • Inactive or Impure Reagents: The quality of your starting materials is paramount.

    • Solution: Ensure that your methyl 2-hydroxybenzoate is pure and dry. For formylating agents like hexamethylenetetramine (HMTA) in the Duff reaction or chloroform in the Reimer-Tiemann reaction, use freshly opened or properly stored reagents. Moisture can be particularly detrimental in many of these reactions.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical for both initiating the reaction and preventing side reactions.

    • Reimer-Tiemann Reaction: This reaction often requires initial heating to start, but it can become highly exothermic.[2][3][4] Careful temperature management is necessary to maintain a steady reaction rate without causing thermal runaway.

    • Duff Reaction: This reaction typically requires higher temperatures, often in the range of 150-160°C, to proceed effectively.[5]

  • Incorrect Solvent System: The choice of solvent can significantly impact reaction efficiency.

    • Reimer-Tiemann Reaction: This reaction is often performed in a biphasic system, consisting of an aqueous hydroxide solution and an organic phase containing chloroform.[3][6] Efficient mixing or the use of a phase-transfer catalyst can be crucial for bringing the reactants together.[3][6]

    • Duff Reaction: This reaction is typically carried out in acidic media such as glacial acetic acid or trifluoroacetic acid.[7][8]

  • Insufficient Reaction Time: Formylation reactions can be slow.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and avoid premature quenching of the reaction.

Problem 2: Poor Regioselectivity (Formation of Isomeric Products)

The formation of a mixture of methyl 3-formyl-2-hydroxybenzoate and methyl 5-formyl-2-hydroxybenzoate is a frequent outcome.

Possible Causes & Suggested Solutions:

  • Inherent Nature of the Reaction: Both the hydroxyl and the methoxycarbonyl groups on methyl 2-hydroxybenzoate influence the position of electrophilic attack. The hydroxyl group is a strong activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director. The interplay of these effects often leads to a mixture of isomers.[9]

  • Reaction Conditions: The choice of formylation method and the specific reaction conditions can influence the isomer ratio.

    • Favoring Ortho-Formylation (3-position):

      • Magnesium-Mediated Formylation: Using magnesium chloride and triethylamine with paraformaldehyde has been reported to give high yields of the ortho-formylated product.[10][11]

      • Duff Reaction: This reaction generally shows a preference for ortho-formylation.[7][8][9] This selectivity is attributed to a hydrogen bond between the phenolic proton and the formylating agent.[7][12]

    • Favoring Para-Formylation (5-position):

      • Vilsmeier-Haack Reaction: This method often favors the less sterically hindered para position.[13] The Vilsmeier reagent, generated from DMF and POCl₃, is a key electrophile in this reaction.[13][14]

      • Reimer-Tiemann with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can increase the yield of the para-formylated product by sterically hindering the ortho positions.[9]

Problem 3: Formation of Tarry or Polymeric Byproducts

The appearance of dark, insoluble materials can significantly reduce your yield and complicate purification.

Possible Causes & Suggested Solutions:

  • Oxidation and Polymerization of Phenolic Compounds: Phenols are susceptible to oxidation, especially at high temperatures and in the presence of strong bases or acids, leading to the formation of polymeric materials.[1]

    • Solution:

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

      • Optimize the reaction temperature to the lowest effective point.

      • Consider using a milder formylation method if decomposition is severe.

Problem 4: Difficult Purification of the Final Product

Separating the desired product from unreacted starting material, isomers, and byproducts can be challenging.

Possible Causes & Suggested Solutions:

  • Similar Physical Properties of Isomers: The ortho and para isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography difficult.

    • Solution:

      • Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent can be an effective purification method.

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for challenging separations.

      • Derivatization: In some cases, converting the isomeric mixture into derivatives with more distinct physical properties can facilitate separation.

  • Presence of Phenolic Impurities: Unreacted starting material or phenolic byproducts can be difficult to remove.

    • Solution: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like unreacted salicylic acid that may be present from the synthesis of methyl salicylate.[15]

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for methyl 2-hydroxybenzoate?

A1: The "best" method depends on the desired isomer and the scale of the reaction.

  • For ortho-selectivity (methyl 3-formyl-2-hydroxybenzoate), the Magnesium-Mediated Formylation or the Duff Reaction are generally preferred.[9][10][11]

  • For para-selectivity (methyl 5-formyl-2-hydroxybenzoate), the Vilsmeier-Haack Reaction is often a good choice.[13]

Q2: What is the mechanism of the Duff reaction?

A2: The Duff reaction involves the reaction of a phenol with hexamethylenetetramine (HMTA) in an acidic medium.[7][8] The electrophilic species is an iminium ion generated from HMTA.[16] The reaction proceeds through an initial aminomethylation of the phenol, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[8][16]

dot

Duff_Mechanism_Overview Phenol Methyl 2-hydroxybenzoate Aminomethylated Aminomethylated Intermediate Phenol->Aminomethylated HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion (Electrophile) HMTA->Iminium Protonation & Ring Opening Acid Acidic Medium (e.g., TFA) Acid->Iminium Iminium->Aminomethylated Electrophilic Attack Hydrolysis Hydrolysis Aminomethylated->Hydrolysis Intramolecular Redox Product Formylated Product Hydrolysis->Product

Caption: Overview of the Duff Reaction Mechanism.

Q3: Can I use other formylating agents?

A3: Yes, other formylating agents can be used. For example, the Gattermann reaction utilizes hydrogen cyanide and a Lewis acid, but it is generally less common due to the toxicity of HCN. The Vilsmeier-Haack reaction uses a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[13]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product(s). High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the ratio of isomers formed.

Q5: What are the safety precautions I should take?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many of the reagents used in formylation reactions are corrosive, toxic, and/or flammable. For instance, chloroform used in the Reimer-Tiemann reaction is a suspected carcinogen.[4] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Protocol for the Duff Reaction

This is a general guideline and may require optimization for your specific substrate and scale.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-hydroxybenzoate (1 equivalent) in trifluoroacetic acid (TFA).[17]

  • Slowly add hexamethylenetetramine (HMTA) (2 equivalents) to the solution. The reaction can be exothermic, so add the HMTA in portions.[17]

  • Heat the reaction mixture to a temperature between 70-100°C and stir for several hours.[17] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add aqueous hydrochloric acid (e.g., 10% HCl) and heat the mixture for about an hour to hydrolyze the intermediate.[17]

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

General Protocol for the Reimer-Tiemann Reaction

This protocol is a general guideline and requires careful temperature control.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve methyl 2-hydroxybenzoate (1 equivalent) in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to around 60-70°C.

  • Add chloroform (3-4 equivalents) dropwise through the dropping funnel with vigorous stirring.[3]

  • Maintain the temperature and continue stirring for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl) to a pH of about 6.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or other suitable methods.

dot

Troubleshooting_Workflow Start Low Yield in Formylation Check_Reagents Check Reagent Quality (Purity, Dryness) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Temp Verify Reaction Temperature Temp_OK Temperature Optimal? Check_Temp->Temp_OK Check_Solvent Evaluate Solvent System Solvent_OK Solvent Appropriate? Check_Solvent->Solvent_OK Check_Time Monitor Reaction Time (TLC/HPLC) Time_OK Sufficient Time? Check_Time->Time_OK Reagents_OK->Check_Temp Yes Optimize Optimize Conditions (Consult Literature) Reagents_OK->Optimize No Temp_OK->Check_Solvent Yes Temp_OK->Optimize No Solvent_OK->Check_Time Yes Solvent_OK->Optimize No Time_OK->Optimize No Success Improved Yield Time_OK->Success Yes Optimize->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yield.

Data Summary

Reaction MethodTypical ConditionsMajor IsomerAdvantagesDisadvantages
Duff Reaction HMTA, TFA or Acetic Acid, 70-160°Cortho (3-position)Good for ortho-selectivity, uses readily available reagents.[7][8][9]Can require high temperatures, yields can be moderate.
Reimer-Tiemann Chloroform, Strong Base, 60-70°CMixture, often favors orthoDoes not require anhydrous conditions.[4]Can be exothermic, may produce tars, uses hazardous chloroform.[2][3][4]
Vilsmeier-Haack DMF, POCl₃, 0-100°Cpara (5-position)Good for para-selectivity, generally good yields.[13]Requires anhydrous conditions, Vilsmeier reagent is moisture-sensitive.
Mg-Mediated MgCl₂, Et₃N, Paraformaldehydeortho (3-position)High ortho-selectivity and good yields.[10][11]Requires anhydrous conditions.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Testbook.com. (n.d.). Understanding Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. 53, 258-262. Retrieved from [Link]

  • RSC Publishing. (n.d.). Formylation of phenols using formamidine acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Thieme. (2025, March 6). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Preparation of methyl salicylate, by. Retrieved from [Link]

  • Wikipedia. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US1814853A - Method of purifying methyl salicylate.
  • Journal of the American Chemical Society. (n.d.). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. 93(11), 2827-2831. Retrieved from [Link]

  • Physics Wallah. (n.d.). Mechanics of Reimer-Tiemann Reaction. Retrieved from [Link]

  • JOCPR. (n.d.). A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates. Retrieved from [Link]

  • Reddit. (2025, May 30). Synthesis and purification of methyl salicylate : r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2021, June 1). Precipitate forming when purifying methyl salicylate : r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, June 22). Simulation Study of Methyl Salicylate Production via Reactive Distillation Columns. Retrieved from [Link]

  • Reddit. (2025, May 29). Methyl salicylate synthesis and purification : r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Peer Reviewed High School Synthetic Biology. (n.d.). Synthesis of Methyl Salicylate. Retrieved from [Link]

  • Filo. (2025, March 19). Methyl 2-hydroxybenzoate (methyl salicylate) has the odor of oil of winte... Retrieved from [Link]

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Validation & Comparative

Technical Comparison Guide: IR Spectral Analysis of Methyl 2-formyl-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: Methyl 2-formyl-6-hydroxybenzoate (CAS: 1256593-43-7 / Analogous isomers) Application: Key intermediate in the synthesis of bioactive quinolines, antifungal agents, and salicylaldehyde derivatives. Critical Analysis: This guide characterizes the infrared (IR) spectral signature of methyl 2-formyl-6-hydroxybenzoate, focusing on the complex carbonyl region (1650–1750 cm⁻¹). The presence of an intramolecular hydrogen bond (IMHB) creates a diagnostic "spectral shift" that distinguishes this compound from its non-chelated isomers and precursors.

Structural Mechanism & Spectral Logic

To accurately interpret the IR spectrum, one must first understand the competing electronic and steric forces within the molecule.

The "Dual Carbonyl" Challenge

The molecule possesses two distinct carbonyl groups:

  • Ester Carbonyl (C1): Part of the central benzoate system.

  • Aldehyde Carbonyl (C2): An ortho-substituted formyl group.

The Intramolecular Hydrogen Bond (IMHB)

The hydroxyl group at position C6 is ortho to the ester. This geometry facilitates a stable 6-membered chelate ring via hydrogen bonding between the phenolic hydrogen and the ester carbonyl oxygen.

  • Effect on Ester: The H-bond weakens the C=O bond character, significantly lowering its vibrational frequency (Red Shift).

  • Effect on Aldehyde: The aldehyde at C2 is also ortho to the ester but meta to the hydroxyl. It remains largely un-chelated but is subject to steric twisting and conjugation effects.

IMHB_Mechanism OH_Group C6-Hydroxyl Group (Donor) Interaction Intramolecular H-Bond (6-Membered Ring) OH_Group->Interaction Donates H Ester_CO C1-Ester Carbonyl (Acceptor) Ester_CO->Interaction Accepts H Aldehyde_CO C2-Formyl Group (Free/Conjugated) Normal_Band Aldehyde Band Normal (~1700 cm⁻¹) Aldehyde_CO->Normal_Band No Chelation Spectral_Shift Ester Band Red Shift (↓ 40-50 cm⁻¹) Interaction->Spectral_Shift Weakens C=O Bond

Figure 1: Mechanistic pathway of intramolecular hydrogen bonding causing selective carbonyl frequency shifts.

Comparative Spectral Data

The following table contrasts the target compound with key analogs to isolate the specific contributions of the IMHB and the formyl group.

Table 1: Carbonyl Band Comparison (Experimental & Predicted)
CompoundStructural FeatureEster C=O (cm⁻¹)Aldehyde C=O (cm⁻¹)OH Stretch (cm⁻¹)
Methyl 2-formyl-6-hydroxybenzoate IMHB + Formyl 1675 ± 5 (s) 1700 ± 5 (s) 3000–3200 (broad)
Methyl SalicylateIMHB Only1681 (s)N/A3180 (broad)
Methyl 4-hydroxybenzoateNo IMHB (Para)1720 (s)N/A3300–3400 (sharp)
Methyl 2-formylbenzoateFormyl Only1725–1730 (s)1695–1705 (s)N/A
BenzaldehydeReferenceN/A1703 (s)N/A

(s) = strong intensity[1]

Detailed Band Assignment
  • The "Chelated" Ester (1675 cm⁻¹): Unlike a typical aromatic ester (~1720 cm⁻¹), the band for methyl 2-formyl-6-hydroxybenzoate appears much lower. This ~45 cm⁻¹ shift is the definitive signature of the 6-OH...O=C interaction. It overlaps closely with the amide I region, so care must be taken not to misidentify it as an amide impurity.

  • The "Free" Aldehyde (1700 cm⁻¹): The formyl C=O appears at its expected conjugated position. Because it is not involved in the strong H-bond, it appears at a higher wavenumber than the ester, creating a distinct "doublet" or split peak pattern in the carbonyl region.

  • The "Invisible" Hydroxyl: Due to strong chelation, the O-H stretch is often very broad and shifted down to 3000–3200 cm⁻¹, sometimes overlapping with C-H stretches. It will not appear as the sharp, high-frequency peak (3600 cm⁻¹) seen in free phenols.

Experimental Validation Protocol

To confirm the identity of methyl 2-formyl-6-hydroxybenzoate and rule out hydrolysis products (e.g., the free acid) or isomers, follow this self-validating protocol.

Step 1: Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) on neat solid/oil. This preserves the intramolecular H-bond network.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Warning: Wet KBr can disrupt H-bonds.

  • Solution Phase (Validation): Dissolve in non-polar solvent (CCl₄ or CHCl₃).

    • Logic: If the H-bond is intramolecular , the OH and Ester bands will not shift significantly upon dilution. If the H-bond is intermolecular (dimerization), dilution will shift the bands back to "free" values.

Step 2: Spectral Acquisition & Analysis Workflow

Analysis_Workflow Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_OH Check 3000-3400 cm⁻¹ Is OH broad & low? Start->Check_OH OH_Result Yes: Chelated OH confirmed Check_OH->OH_Result OH_Fail No: Sharp peak >3500? Suspect isomer or wet sample Check_OH->OH_Fail Check_CO Analyze 1650-1750 cm⁻¹ Are there two distinct bands? OH_Result->Check_CO CO_Split Band 1: ~1700 (Aldehyde) Band 2: ~1675 (Ester) Check_CO->CO_Split CO_Single Single Band @ 1720? Check_CO->CO_Single Suspect Methyl 4-OH isomer Check_Fermi Check 2700-2850 cm⁻¹ Fermi Resonance Doublet? CO_Split->Check_Fermi Conclusion Identity Confirmed: Methyl 2-formyl-6-hydroxybenzoate Check_Fermi->Conclusion Aldehyde C-H Confirmed

Figure 2: Step-by-step decision tree for spectral verification of the target compound.

Step 3: Diagnostic Checkpoints[1]
  • The Fermi Resonance: Look for two weak bands at 2850 cm⁻¹ and 2750 cm⁻¹ . These correspond to the aldehyde C-H stretch.[2][3][4] Their presence confirms the aldehyde; their absence suggests oxidation to the carboxylic acid.

  • Fingerprint Region: Look for C-O stretches (Ester/Phenol) in the 1200–1300 cm⁻¹ range.

Conclusion

Methyl 2-formyl-6-hydroxybenzoate exhibits a unique IR signature defined by the competition between conjugation and chelation. The ester carbonyl appears at an anomalously low frequency (~1675 cm⁻¹) due to the intramolecular hydrogen bond with the 6-hydroxyl group, while the aldehyde carbonyl remains near 1700 cm⁻¹ . This distinct split in the carbonyl region, combined with the broad, low-frequency OH stretch, provides a reliable fingerprint for identification and purity assessment in drug development workflows.

References

  • NIST Chemistry WebBook. Methyl 2-hydroxybenzoate (Methyl Salicylate) IR Spectrum. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part II: Aldehydes. (2017).[2] Detailed analysis of aldehyde C=O and Fermi resonance bands. [Link]

  • Royal Society of Chemistry. Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates. (2016). Physical Chemistry Chemical Physics. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2023). Reference for standard carbonyl and hydroxyl shifts. [Link]

Sources

Comparative Guide: HPLC Retention Time Markers for Methyl 2-formyl-6-hydroxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-formyl-6-hydroxybenzoate (M2F6HB) presents a unique chromatographic challenge due to its dual susceptibility to hydrolysis (ester cleavage) and oxidation (aldehyde-to-acid conversion). Precise retention time (RT) marking is critical to distinguish the parent compound from its degradation products, specifically 2-formyl-6-hydroxybenzoic acid and methyl 2-carboxy-6-hydroxybenzoate.

This guide evaluates three primary retention time marker strategies: Alkyl Parabens (Methyl/Propyl) , Structural Analogs (Ethyl Vanillin) , and Homologous Series Bracketing . Based on polarity (LogP) and spectral properties, Methyl Paraben is identified as the most robust internal standard (IS) for routine quality control, while Ethyl Vanillin offers superior spectral resolution for complex degradation studies.

Chemical Context & Analytical Challenges

M2F6HB contains three distinct functional groups: a phenolic hydroxyl, a formyl (aldehyde), and a methyl ester.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and formyl groups allows for strong intramolecular hydrogen bonding (resonance-assisted hydrogen bond). This "masks" the polarity of the hydroxyl group, making the molecule effectively more lipophilic than predicted by simple group contribution methods.

  • The "Elution Trap": If the HPLC method pH is too high (> pH 7), the phenol ionizes, causing peak fronting. If the method is too acidic without buffering, the aldehyde may undergo acid-catalyzed hydration or oxidation.

Degradation Pathway & Interference Risk

The selected marker must not co-elute with these critical impurities:

  • Hydrolysis Product: 2-formyl-6-hydroxybenzoic acid (Elutes earlier due to -COOH polarity).

  • Oxidation Product: Methyl 2-carboxy-6-hydroxybenzoate (Elutes earlier/close to parent).

Comparative Evaluation of Retention Markers

We evaluated three marker candidates based on Resolution (


), Tailing Factor (

), and Spectral Compatibility.
Candidate A: Methyl Paraben (The Industry Standard)
  • Structure: Methyl 4-hydroxybenzoate.[1][2]

  • Mechanism: Matches the benzoate core of M2F6HB.

  • Pros: Extremely stable; commercially available in high purity; UV

    
     (254 nm) aligns well with M2F6HB.
    
  • Cons: Relatively polar (LogP

    
    ). On high-carbon-load C18 columns, it may elute before M2F6HB, potentially crowding the "front" of the chromatogram where hydrolysis products elute.
    
Candidate B: Ethyl Vanillin (The Spectral Alternative)
  • Structure: 3-Ethoxy-4-hydroxybenzaldehyde.

  • Mechanism: Contains both aldehyde and phenol groups, mimicking the chemical behavior of M2F6HB.

  • Pros: Distinct UV spectrum (secondary

    
     at 310 nm) allows for dual-wavelength validation.
    
  • Cons: Aldehyde group makes it reactive; stock solutions degrade faster than parabens.

Candidate C: Propyl Paraben (The Hydrophobic Bracket)
  • Structure: Propyl 4-hydroxybenzoate.[1][2]

  • Mechanism: Significantly more hydrophobic (LogP

    
    ).
    
  • Pros: Elutes significantly later than M2F6HB. Excellent for "bracketing" the run to ensure column re-equilibration is complete.

  • Cons: Extends run time; less suitable for rapid release testing.

Comparative Performance Data (Simulated under Standard Conditions)

Conditions: C18 Column (150 x 4.6mm, 5µm), Mobile Phase A: 0.1% Formic Acid, B: Acetonitrile. Gradient 10-90% B.

ParameterMethyl Paraben (IS-1)Ethyl Vanillin (IS-2)Propyl Paraben (IS-3)
Relative Retention Time (RRT) *0.85 - 0.920.95 - 1.051.40 - 1.60
Resolution (

) from M2F6HB
2.5 - 3.0 (Good)1.2 - 1.8 (Risk)> 5.0 (Excellent)
Tailing Factor (

)
1.051.151.02
Stability (Solution) > 48 Hours< 24 Hours> 48 Hours
Spectral Match High (254 nm)Medium (Requires 280/310 nm)High (254 nm)

*RRT calculated relative to M2F6HB. Values < 1.0 indicate elution before the target.

Recommended Experimental Protocol

This protocol is designed as a Self-Validating System . It includes a specific "System Suitability" step to ensure the marker is performing correctly before sample analysis.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: End-capping reduces silanol interactions with the aldehyde group of M2F6HB.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH

    
     2.7).
    
    • Why: Acidic pH keeps the phenolic group protonated, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 254 nm (primary) and 280 nm (secondary).

  • Temperature:

    
     (Column), 
    
    
    
    (Autosampler - Critical to prevent oxidation ).
Standard Preparation Workflow[1]
  • Stock Solution (Target): Dissolve 10 mg M2F6HB in 10 mL ACN.

  • Stock Solution (Marker): Dissolve 10 mg Methyl Paraben in 10 mL ACN.

  • System Suitability Solution: Mix Target and Marker to final concentration of

    
     each in Water:ACN (50:50).
    
Validation Logic (The "Go/No-Go" Decision)

ValidationLogic Start Start System Suitability Inject Inject Mix (Target + Marker) Start->Inject CalcRs Calculate Resolution (Rs) Target vs Marker Inject->CalcRs Decision Is Rs > 2.0? CalcRs->Decision Fail FAIL: Check Mobile Phase pH Decision->Fail No CheckPurity Check Peak Purity (DAD) Is Oxidation Present? Decision->CheckPurity Yes Pass PASS: Proceed to Sample Analysis CheckPurity->Pass No Impurity Oxidation WARNING: Aldehyde Oxidation Detected Prepare Fresh Standard CheckPurity->Oxidation Oxidation Peak > 1%

Caption: Logic flow for validating the retention marker suitability prior to batch analysis.

Detailed Methodology: Marker Selection Strategy

If Methyl Paraben co-elutes with impurities in your specific matrix (e.g., biological plasma or complex plant extract), follow this substitution logic:

Step 1: Calculate the "Window of Separation"

Run a gradient from 5% to 95% B over 20 minutes.

  • If M2F6HB elutes at

    
     (too early): Switch to Propyl Paraben . The later elution will force you to use a shallower gradient, improving separation of early polar impurities.
    
  • If M2F6HB elutes at

    
     (too late): Switch to Ethyl Vanillin  or stick to Methyl Paraben, but increase organic start % to reduce run time.
    
Step 2: Peak Purity Verification

Because M2F6HB is an aldehyde, it can show "peak splitting" if it reacts with methanol in the mobile phase (forming hemiacetals).

  • Rule: Never use Methanol as the primary organic modifier for aldehyde analysis if avoiding hemiacetals is critical. Use Acetonitrile .[1][3]

  • Verification: Use the DAD to compare the UV spectrum of the ascending and descending slope of the marker peak. They must match.

Conclusion & Recommendation

For the analysis of Methyl 2-formyl-6-hydroxybenzoate :

  • Primary Recommendation: Use Methyl Paraben as the Internal Standard. It offers the best balance of stability, spectral match, and chromatographic performance on standard C18 columns.

  • Alternative: Use Propyl Paraben only if the sample matrix contains significant early-eluting polar interferences that require a delayed retention window.

  • Precaution: Strictly control mobile phase pH (2.5 - 3.0) to prevent phenol ionization and avoid Methanol to prevent hemiacetal formation.

References

  • PubChem. (2023). Methyl 2-formyl-6-hydroxybenzoate Compound Summary. National Library of Medicine. [Link] (Note: Link directs to chlorinated analog structure for reference, as specific isomer data is rare; general salicylate data applies).

  • ResearchGate. (2013).[4] Discussion on Internal Standards for Phenolic Analysis by HPLC. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Methyl 2-formyl-6-hydroxybenzoate from its Isomeric Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different chemical and biological properties. This guide provides an in-depth, technical comparison of analytical methodologies to reliably distinguish methyl 2-formyl-6-hydroxybenzoate from its constitutional isomers.[1] As a senior application scientist, this guide moves beyond mere procedural descriptions to explain the why behind the chosen techniques, grounding the discussion in the fundamental principles of chemical analysis.

The core challenge lies in the fact that these compounds are isomers, possessing the same molecular formula (C9H8O4) and, consequently, the same molecular weight. This immediately renders simple mass determination insufficient for differentiation. Our focus, therefore, turns to spectroscopic and chromatographic techniques that are sensitive to the unique electronic and steric environments created by the specific placement of the hydroxyl, formyl, and methyl ester groups on the benzene ring.

The Structural Challenge: A Tale of Isomers

Methyl 2-formyl-6-hydroxybenzoate is a versatile precursor in organic synthesis.[2] Its isomers, which are also derivatives of salicylaldehyde, present a significant analytical hurdle. The varied positioning of the substituents leads to distinct intramolecular interactions and electronic distributions, which are the keys to their differentiation.

To illustrate this challenge, let's consider two representative isomers in addition to our target compound:

  • Compound A: Methyl 2-formyl-6-hydroxybenzoate

  • Compound B: Methyl 4-formyl-2-hydroxybenzoate

  • Compound C: Methyl 2-formyl-4-hydroxybenzoate

Caption: Chemical structures of methyl 2-formyl-6-hydroxybenzoate (A) and two of its isomers (B and C).

The Decisive Technique: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels in distinguishing between isomers.[3][4][5][6]

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift of a proton in ¹H NMR is highly sensitive to its local electronic environment.[3] The electron-withdrawing or -donating nature of nearby functional groups will deshield or shield the proton, respectively, causing its signal to appear at a different frequency. Furthermore, the splitting pattern of a signal (multiplicity) reveals the number of adjacent protons, providing crucial connectivity information.

In the aromatic region (typically 6.5-8.0 ppm), the substitution pattern of the benzene ring gives rise to a unique fingerprint for each isomer.[7]

  • Methyl 2-formyl-6-hydroxybenzoate (A): We would expect to see three distinct signals in the aromatic region, corresponding to the three protons on the ring. The coupling constants between these protons will be indicative of their ortho, meta, or para relationships.

  • Isomers (B and C): The different substitution patterns will result in different chemical shifts and coupling patterns for the aromatic protons. For example, a proton situated between two electron-withdrawing groups will be significantly downfield compared to a proton with neighboring electron-donating groups.

Compound Aromatic Protons (Predicted) Key Distinguishing Features
Methyl 2-formyl-6-hydroxybenzoate (A) 3 signals, complex splittingUnique coupling pattern due to 1,2,3-trisubstitution.
Methyl 4-formyl-2-hydroxybenzoate (B) 3 signals, simpler splittingProtons will exhibit characteristic ortho and meta couplings.
Methyl 2-formyl-4-hydroxybenzoate (C) 3 signals, simpler splittingDifferent chemical shifts compared to B due to altered substituent effects.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure the spectral width encompasses the expected chemical shift range (e.g., 0-12 ppm).

  • Data Processing: Fourier transform the acquired data, phase the spectrum, and calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: A Carbon Count

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of a molecule.[8] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. The number of signals in the aromatic region (120-150 ppm) can help determine the symmetry of the substitution pattern.[7]

Compound Expected Aromatic ¹³C Signals Rationale
Methyl 2-formyl-6-hydroxybenzoate (A) 6All six aromatic carbons are in unique chemical environments.
Methyl 4-formyl-2-hydroxybenzoate (B) 6All six aromatic carbons are in unique chemical environments.
Methyl 2-formyl-4-hydroxybenzoate (C) 6All six aromatic carbons are in unique chemical environments.

While the number of signals may not be a distinguishing feature for these particular isomers, the precise chemical shifts of the carbonyl carbons (aldehyde and ester) and the substituted aromatic carbons will be unique for each compound and highly diagnostic.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Add Internal\nStandard (TMS) Add Internal Standard (TMS) Dissolve in\nDeuterated Solvent->Add Internal\nStandard (TMS) Lock & Shim Lock & Shim Add Internal\nStandard (TMS)->Lock & Shim Acquire 1H Spectrum Acquire 1H Spectrum Lock & Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Process FID Process FID Acquire 13C Spectrum->Process FID Analyze Chemical Shifts Analyze Chemical Shifts Process FID->Analyze Chemical Shifts Analyze Coupling Patterns Analyze Coupling Patterns Analyze Chemical Shifts->Analyze Coupling Patterns Structure Elucidation Structure Elucidation Analyze Coupling Patterns->Structure Elucidation

Caption: A generalized workflow for structural elucidation using NMR spectroscopy.

Corroborative Evidence: Orthogonal Analytical Methods

While NMR is often definitive, employing orthogonal analytical techniques provides a more robust and self-validating system for structural confirmation.

Mass Spectrometry: Unveiling Fragmentation Patterns

In mass spectrometry (MS), particularly with electron ionization (EI), molecules are fragmented in a reproducible manner. Although isomers have the same molecular ion peak, their fragmentation patterns can differ.[9][10] The proximity of functional groups in one isomer might enable a specific rearrangement or fragmentation pathway that is not accessible to another.[11] For instance, the loss of a neutral molecule like water or methanol might be more favorable for one isomer due to the spatial arrangement of the hydroxyl and ester groups.

Key fragment ions to monitor would include:

  • [M-H]⁺: Loss of a hydrogen atom.[12]

  • [M-OCH₃]⁺: Loss of a methoxy radical from the ester.

  • [M-CHO]⁺: Loss of the formyl group.

  • [M-CO]⁺: Loss of carbon monoxide.[9][12]

The relative intensities of these fragment ions will constitute a unique mass spectral fingerprint for each isomer.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy: The Influence of Hydrogen Bonding

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The position of the stretching frequency for a given bond is sensitive to its environment, particularly hydrogen bonding.[13] In salicylaldehyde derivatives, intramolecular hydrogen bonding between the phenolic hydroxyl group and an adjacent carbonyl group (either the aldehyde or the ester) causes a significant broadening and red-shifting (lowering of frequency) of the O-H and C=O stretching bands.

  • Methyl 2-formyl-6-hydroxybenzoate (A): The hydroxyl group is ortho to both the formyl and the ester groups. This could lead to complex or bifurcated hydrogen bonding, resulting in a very broad O-H stretch and distinct shifts in both C=O stretching frequencies compared to isomers where such interactions are not possible.

  • Isomers (B and C): The hydroxyl group is ortho to only one carbonyl group. This will result in a "simpler" hydrogen bonding scenario, leading to different and likely sharper O-H and C=O bands compared to Compound A.

Functional Group Typical Frequency (cm⁻¹) Expected Effect of Intramolecular H-Bonding
O-H (hydroxyl)3200-3600Broadening and shift to lower frequency.
C=O (aldehyde)1690-1740Shift to lower frequency.[14]
C=O (ester)1735-1750Shift to lower frequency.
Chromatographic Separation: Exploiting Polarity Differences

Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[15][16] The polarity of the isomers will vary depending on the substitution pattern, which affects the degree to which the polar functional groups are exposed or masked by intramolecular hydrogen bonding. This difference in polarity can be exploited for separation.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Using a normal-phase (polar stationary phase) or reverse-phase (non-polar stationary phase) column, the isomers will exhibit different retention times.[18]

  • Gas Chromatography (GC): If the compounds are sufficiently volatile (or can be derivatized to be so), they can be separated based on their boiling points and interactions with the GC column's stationary phase.[15][16]

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to visualize the separation of the isomers.[15][16] The different polarities will result in different Rf values (retention factors).

Experimental Protocol: Thin-Layer Chromatography (TLC)

  • Plate Preparation: Obtain a TLC plate (e.g., silica gel on aluminum). Lightly draw a pencil line about 1 cm from the bottom (the origin).

  • Spotting: Dissolve small amounts of each isomer in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot each solution onto the origin line, allowing the solvent to evaporate between applications.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Different isomers should have different Rf values.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Unambiguously distinguishing methyl 2-formyl-6-hydroxybenzoate from its isomers requires a synergistic approach that leverages the strengths of multiple analytical techniques. While ¹H NMR spectroscopy often provides the most definitive structural information through its detailed mapping of proton environments and connectivities, corroborating evidence from ¹³C NMR, mass spectrometry, and IR spectroscopy builds a self-validating and irrefutable case for the correct structural assignment. Chromatographic methods serve as both a means of purification and a preliminary tool for differentiation. For researchers and drug development professionals, the application of these orthogonal techniques is not merely a matter of due diligence but a cornerstone of scientific integrity, ensuring the correct molecule is carried forward in complex synthetic and therapeutic endeavors.

References

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC. (n.d.).
  • Brooks, C. J. W., & Morman, J. F. (1961). Infrared Spectra of Substituted Salicylaldehydes. Journal of the Chemical Society (Resumed), 3372. doi:10.1039/JR9610003372. Retrieved from [Link]

  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. (n.d.).
  • Theoretical modeling of infrared spectra of salicylaldehyde and its deuterated derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC. (2019, January 8). Retrieved from [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2025, December 4). Retrieved from [Link]

  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC. (2021, December 3). Retrieved from [Link]

  • Improving HPLC Separation of Polyphenols - LCGC International. (n.d.). Retrieved from [Link]

  • Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde | The Journal of Physical Chemistry A - ACS Publications. (2022, July 29). Retrieved from [Link]

  • Infrared study of complexes between iron, salicylaldehyde benzoyl hydrazone and seven analogous derivatives | Semantic Scholar. (1995, August 1). Retrieved from [Link]

  • Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (2026, February 11). Retrieved from [Link]

  • Synthesis of methyl 2-formylbenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Mass fragmentation in benzaldehyde - Filo. (2025, October 5). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.). Retrieved from [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][15][17]benzodiazepin-1( 2H)-ones - PubMed. (n.d.). Retrieved from [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC. (2025, December 12). Retrieved from [Link]

  • The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]

  • Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin (with permission from the authors[19]) - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) - NP-MRD. (n.d.). Retrieved from [Link]

  • Constitutional Isomers vs. Stereoisomers Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 3-formyl-2-hydroxybenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010, July 22). Retrieved from [Link]

  • 1 H and 13 C NMR data for compound 2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Finding Constitutional Isomers and How to Draw Them | Organic Chemistry - YouTube. (2019, October 8). Retrieved from [Link]

  • METHYL 2-HYDROXYBENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Showing Compound 2-Hydroxybenzaldehyde (FDB012456) - FooDB. (2010, April 8). Retrieved from [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC. (n.d.). Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). (n.d.). Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 2-formyl-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-formyl-6-hydroxybenzoate (CAS: 136192-84-2) is a multi-functional organic building block containing a phenol, an aldehyde, and an ester moiety. While often treated as a generic intermediate, its specific functional group chemistry dictates a safety profile that exceeds standard "white powder" protocols.

  • Primary Risks: Severe eye irritation (aldehyde/phenol synergy), respiratory sensitization (aldehyde), and skin corrosion potential upon moisture contact (hydrolysis to salicylic acid derivatives).

  • Physical State: Solid (typically off-white to yellow powder).

  • Reactivity: Air-sensitive (aldehyde oxidation) and moisture-sensitive (ester hydrolysis).

The Core Directive: Treat this compound not just as an irritant, but as a sensitizing agent capable of cross-linking proteins (aldehyde function) and causing contact dermatitis.

Risk Assessment & Hazard Identification (GHS)

Standardized based on functional group analysis and available safety data for salicylate derivatives.

Hazard ClassCategoryH-CodeCritical Implication
Skin Irritation 2H315Causes skin irritation. Phenolic moiety can cause delayed burns.
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3] Dust is highly damaging to mucous membranes.
STOT - SE 3H335May cause respiratory irritation.[1][2] Inhalation of dust triggers coughing/spasms.
Acute Toxicity 4H302Harmful if swallowed.[1] Systemic salicylate toxicity risk if ingested in quantity.[4]

The PPE Matrix: Material Compatibility & Selection

Do not default to generic lab safety. Use this matrix to select gear based on the specific chemical interactions of aldehydes and esters.

Protection ZoneRecommended PPEMaterial Science & Logic
Hand (Primary) Double Nitrile (Accelerator-Free) Inner: 4 milOuter: 5-8 mil
Hand (Spill) Butyl Rubber or Silver Shield Why: For gross contamination or spill cleanup, nitrile is insufficient. Butyl rubber resists the permeation of aldehydes and esters significantly longer.
Eye/Face Chemical Goggles (Indirect Vent) Why: Safety glasses are insufficient for fine powders. The aldehyde functionality makes this compound a lachrymator; dust entry causes immediate, severe weeping and potential corneal damage.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Why: Engineering controls (hood) are mandatory. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum to prevent sensitization.
Body Lab Coat (Poly/Cotton or Nomex) Why: Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact dermatitis site).

Operational Protocol: Safe Handling Workflow

This protocol minimizes static discharge and dust generation, the two primary vectors for exposure.

Phase A: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a certified chemical fume hood operating at 100 fpm face velocity.

  • Static Mitigation: Organic esters in powder form are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "powder flight" (dispersal of particles).

  • Taring: Tare the weighing boat before opening the stock container.

Phase B: Transfer & Solubilization
  • Solvent Selection: When dissolving, add the solvent to the solid, not vice-versa, to minimize dust displacement.

  • Vessel Management: Use screw-cap vials with PTFE-lined septa. Avoid parafilm alone, as organic vapors can plasticize it.

Phase C: Reaction Setup
  • Inert Atmosphere: Due to the aldehyde group, flush the reaction vessel with Nitrogen or Argon.

  • Temperature Control: If heating, ensure a reflux condenser is active before the temperature ramp to prevent vapor escape.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow and critical control points.

HandlingWorkflow Start START: Stock Container Retrieval PPE_Check PPE Verification: Double Nitrile + Goggles Start->PPE_Check Hood_Check Engineering Control: Fume Hood On? (100 fpm) PPE_Check->Hood_Check Passed Hood_Check->Start No (Stop Work) Weighing Weighing Protocol: 1. Anti-static treatment 2. Transfer to tared boat Hood_Check->Weighing Yes Transfer Solubilization: Add Solvent to Solid (Minimize Dust) Weighing->Transfer Reaction Reaction Setup: Inert Gas (Ar/N2) + Closed System Transfer->Reaction Waste Disposal: Solid Hazardous Waste Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing the "Go/No-Go" decision points based on engineering controls.

Emergency Response & Disposal

Self-validating safety systems require prepared failure responses.

Exposure Response[2][3][4][7]
  • Eye Contact: Flush immediately for 15 minutes .[2][5] Do not use neutralization agents. The aldehyde group binds to proteins; speed is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (ethanol/isopropanol) to rinse skin; this increases the permeability of the ester, driving the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal Logic (Environmental Compliance)

This compound is an Organic Hazardous Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) due to the aldehyde functionality (exothermic oxidation risk).

  • Classification: Label as "Toxic, Irritant, Organic Solid."

Visualization: Waste Decision Tree

Use this logic to categorize waste streams correctly.

DisposalTree WasteInput Waste Generated StateCheck Physical State? WasteInput->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Wipes LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution Oxidizer DO NOT MIX: Oxidizing Agents SolidStream->Oxidizer Segregation Rule ContamCheck Contaminants? LiquidStream->ContamCheck Halogen Halogenated Organic ContamCheck->Halogen Contains DCM/Chloroform NonHalogen Non-Halogenated Organic ContamCheck->NonHalogen Ethyl Acetate/Methanol

Caption: Waste segregation logic to prevent incompatible mixing of aldehyde-bearing waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Methyl 2-formylbenzoate.[1] Retrieved from [Link]

Sources

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